Physicochemical Profiling and Characterization of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: A Technical Whitepaper
Executive Summary In modern drug discovery, the pyrimidine-piperazine axis serves as a privileged scaffold for designing central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the pyrimidine-piperazine axis serves as a privileged scaffold for designing central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. As a Senior Application Scientist overseeing early-phase physical chemistry profiling, I have observed that the successful integration of building blocks like 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (CAS: 893754-98-8)[1] relies heavily on a rigorous understanding of their physicochemical behavior.
This whitepaper provides an in-depth analysis of the structural, electronic, and physical properties of this specific molecule. Furthermore, it details the self-validating experimental protocols required to accurately measure its ionization constants (pKa) and lipophilicity (LogP/LogD)—parameters that dictate pharmacokinetics, membrane permeability, and receptor binding affinity.
Structural and Electronic Architecture
The molecule consists of an electron-deficient pyrimidine core substituted with three distinct moieties:
C2-Methyl Group : Provides a slight electron-donating inductive effect (+I) while minimizing steric hindrance near the N1 and N3 positions.
C6-Propyl Group : Significantly expands the lipophilic surface area of the molecule, driving hydrophobic interactions within target binding pockets while increasing the overall partition coefficient.
C4-Piperazin-1-yl Group : Acts as the primary pharmacophore for hydrogen bonding. The secondary amine of the piperazine ring is the principal basic center of the molecule. However, because the tertiary nitrogen is directly conjugated to the electron-withdrawing pyrimidine ring, the overall basicity of the piperazine is slightly attenuated compared to purely aliphatic amines. Baseline pKa values for the structural analog 1-(2-pyrimidinyl)piperazine are established at approximately 8.9[2].
Physicochemical Parameter Matrix
Understanding the baseline properties of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is critical for formulation and assay design. The quantitative data summarized below reflects a combination of structural derivation and established structure-activity relationship (SAR) models.
Inductive (+I) stabilization by the methyl and propyl groups slightly raises the pKa relative to unsubstituted pyrimidine.
pKa2 (Piperazine NH)
8.7 – 8.9
Conjugation with the electron-deficient pyrimidine ring lowers the secondary amine pKa from a typical ~9.5 to ~8.8[2].
LogP (Neutral Form)
2.5 – 2.8
Hansch-Leo fragment estimation; driven primarily by the C6-propyl chain.
LogD (pH 7.4)
1.2 – 1.5
Calculated based on the molecule being ~96% protonated (monocationic) at physiological pH.
Topological Polar Surface Area
41.5 Ų
Derived from 2x aromatic nitrogens and 2x aliphatic nitrogens; highly favorable for blood-brain barrier (BBB) penetration.
pH-Dependent Ionization Dynamics
The biological behavior of this compound is governed by its ionization state across different physiological compartments (e.g., the acidic stomach vs. neutral blood plasma).
Fig 1: pH-dependent ionization states of the pyrimidine and piperazine moieties.
Validated Analytical Methodologies
To transition from theoretical models to empirical data, the following self-validating protocols must be employed. As an application scientist, I emphasize that standard aqueous methods often fail for lipophilic bases. The protocols below are engineered to circumvent these chemical artifacts.
Protocol A: pKa Determination via Cosolvent Potentiometric Titration
Causality & Choice: The highly lipophilic nature of the propyl and methyl groups causes the neutral free-base form of the compound to precipitate in purely aqueous media before the titration is complete. To prevent this, a methanol-water cosolvent system is employed.
Trustworthiness: The system is internally validated using a Gran plot to ensure the Nernstian response of the electrode. Blank titrations are subtracted to eliminate solvent-induced background noise, strictly adhering to [3].
Step-by-Step Methodology:
Sample Preparation: Prepare 1.0 mM solutions of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in three distinct methanol/water volumetric ratios (e.g., 30%, 40%, and 50% MeOH).
Acidification: Acidify the solutions to pH 1.8 using standardized 0.1 M HCl to fully protonate both the piperazine and pyrimidine rings (forming the dication).
Titration: Titrate under a continuous nitrogen atmosphere at 25.0 ± 0.1 °C using standardized 0.1 M KOH as the titrant.
Data Acquisition: Record the pH continuously using a combined glass electrode until a final pH of 11.5 is reached.
Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function. Plot psKa versus the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to the dielectric constant of pure water to obtain the true aqueous pKa.
Protocol B: LogD(7.4) and LogP Profiling via RP-HPLC
Causality & Choice: Traditional shake-flask methods (OECD 107) often fail for basic piperazine derivatives because the protonated amine acts as a surfactant, accumulating at the octanol-water interface and artificially deflating the measured LogP. Reversed-Phase HPLC circumvents these interfacial anomalies by relying strictly on stationary phase partitioning.
Trustworthiness: The assay utilizes a calibration curve of six reference standards with known, highly accurate LogP values. The dead time (
) is strictly measured using unretained thiourea, ensuring capacity factor () accuracy as mandated by [4].
Step-by-Step Methodology:
Mobile Phase Prep: Prepare a mobile phase consisting of 50 mM phosphate buffer and methanol. Use pH 7.4 buffer to measure LogD, or pH 11.0 buffer to measure the true LogP of the neutral base.
Equilibration: Equilibrate a C18 analytical column (100 x 2.1 mm, 1.7 µm) at 35 °C.
Calibration: Inject a mixture of six reference standards (e.g., aniline, toluene, chlorobenzene) to construct a calibration curve of
versus known .
Sample Injection: Inject 1 µL of a 0.5 mg/mL solution of the pyrimidine compound.
Detection: Record the retention time (
) via UV detection at 254 nm.
Calculation: Calculate the capacity factor
. Interpolate the compound's LogP/LogD directly from the reference calibration curve.
Experimental Workflow Integration
The physical characterization of this compound does not exist in a vacuum; it is part of a broader, high-throughput screening logic designed to feed directly into SAR (Structure-Activity Relationship) modeling.
Fig 2: Validated high-throughput physicochemical profiling workflow for pyrimidine derivatives.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine." PubChem.[Link]
European Commission. "Regulation (EU) 2017/735 (Adaptation of OECD Test Guideline 112)." Official Journal of the European Union.[Link]
OECD. "OECD Chemical Testing Guide: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method (Test Guideline 117)." OECD iLibrary.[Link]
Engineering Efficacy: The Pharmacological Potential of Piperazine-Substituted Pyrimidine Derivatives
A Technical Whitepaper for Drug Development Professionals Authored from the perspective of a Senior Application Scientist Structural Synergy: The Rationale Behind the Scaffold In modern medicinal chemistry, the fusion of...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals
Authored from the perspective of a Senior Application Scientist
Structural Synergy: The Rationale Behind the Scaffold
In modern medicinal chemistry, the fusion of distinct pharmacophores to create hybrid molecules is a proven strategy to overcome drug resistance, enhance target affinity, and improve pharmacokinetic (PK) profiles. The combination of pyrimidine and piperazine rings represents one of the most versatile and privileged scaffolds in drug discovery[1].
From an application scientist’s perspective, the causality behind selecting this specific hybrid scaffold is rooted in its complementary physicochemical properties:
The Pyrimidine Core: As an electron-deficient, nitrogen-containing heterocycle, pyrimidine acts as an excellent hydrogen-bond acceptor[2]. It mimics the purine/pyrimidine bases of nucleic acids and ATP, allowing it to anchor deeply into the hinge region of various kinases and enzymatic active sites.
The Piperazine Moiety: Piperazine is a highly basic, saturated six-membered ring. Its incorporation serves three critical functions: (1) it acts as a rigid spatial linker that directs peripheral functional groups into distinct binding pockets; (2) its basic nitrogen allows for the facile generation of water-soluble salts (e.g., mesylates, hydrochlorides), drastically improving oral bioavailability; and (3) it modulates the lipophilicity (LogP) of the highly lipophilic pyrimidine core, keeping the molecule within Lipinski's "Rule of 5" parameters[1].
Therapeutic Domains & Mechanistic Pathways
Oncology: Precision Kinase Inhibition
The pyrimidine core is ubiquitous in FDA-approved kinase inhibitors. However, when hybridized with a piperazine moiety—particularly in pyrido[2,3-d]pyrimidine derivatives—we observe a significant enhancement in antitumor activity[3]. The piperazine ring extends out of the kinase ATP-binding pocket, interacting with solvent-exposed regions or allosteric sites. This structural modification has been shown to effectively inhibit targets such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Zeta-chain-associated protein kinase 70 (ZAP-70)[4].
In the central nervous system (CNS), piperazine-substituted pyrimidine acetamides have emerged as highly potent and selective antagonists for the Adenosine A₂A receptor, a prime target for non-dopaminergic treatment of Parkinson's Disease[5]. For instance, specific fluorinated piperazine-pyrimidine derivatives (e.g., Compound 72) exhibit a Kᵢ of 1.0 nM for the A₂A receptor while maintaining a 218-fold selectivity over the A₁ receptor[6]. The causality here is structural: the piperazine ring provides the exact steric bulk required to lock the receptor in its inactive conformation, thereby reducing cAMP production and restoring motor function.
Antimicrobial Efficacy: DNA Gyrase Targeting
The rise of multidrug-resistant (MDR) pathogens necessitates novel mechanisms. Chrysin-based pyrimidine-piperazine hybrids have demonstrated high in vitro efficacy against E. coli topoisomerase II (DNA gyrase)[2]. The piperazine nitrogen interacts with the acidic residues in the DNA gyrase cleavage complex, stabilizing the enzyme-DNA intermediate and inducing bacterial apoptosis[7].
Quantitative Pharmacological Profiling
To synthesize the vast amount of literature data, the following table summarizes the quantitative pharmacological metrics of key piperazine-pyrimidine classes.
As an application scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of the scaffold and its subsequent biological validation, explaining the why behind the how.
This protocol details the coupling of a 4-chloro-2-methylpyrimidine intermediate[8] with an N-substituted piperazine.
Reagent Preparation: Dissolve 1.0 eq of 4-chloro-2-methylpyrimidine in anhydrous dimethylformamide (DMF). Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the chloropyrimidine to a hydroxypyrimidine.
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only acts as an acid scavenger for the HCl byproduct[8].
Nucleophile Addition: Slowly add 1.2 eq of the N-substituted piperazine derivative.
Thermal Activation: Heat the reaction mixture to 85°C under a nitrogen atmosphere for 4-6 hours. Causality: While the pyrimidine ring is electron-deficient, the 4-position chlorine requires moderate thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
Workup & Self-Validation: Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Validation: Perform TLC and LC-MS. A successful reaction is validated by the complete disappearance of the starting material mass peak and the appearance of the [M+H]⁺ peak corresponding to the hybrid product.
Protocol B: FRET-Based Kinase Inhibition Assay
To evaluate the anticancer potential, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Master Mix Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl₂ is essential for ATP-kinase coordination, while Brij-35 prevents non-specific compound aggregation and false-positive inhibition.
Compound Titration: Dispense the piperazine-pyrimidine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler.
Reaction Initiation: Add the specific kinase (e.g., EGFR or ZAP-70) and the fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at its predetermined Kₘ value. Causality: Running the assay at the ATP Kₘ ensures that the assay is highly sensitive to competitive ATP-site inhibitors (like pyrimidines).
Incubation & Termination: Incubate for 60 minutes at room temperature, then add EDTA to chelate Mg²⁺ and terminate the reaction.
Data Analysis & Self-Validation: Read the plate on a TR-FRET compatible microplate reader. Validation: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness. IC₅₀ values are only considered trustworthy if the Hill slope of the dose-response curve is between 0.8 and 1.2.
References
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact
GSC Online Press
URL
National Institutes of Health (NIH)
National Institutes of Health (NIH)
Royal Society of Chemistry (RSC)
Advances in Piperazine-based Compounds for Antimicrobial Drug Development
Bentham Science Publishers
URL
Ethernet.edu.
Compounds and compositions as protein kinase inhibitors (US8039479B2)
A kind of synthetic method of 4-chloro-2-methyl pyrimidine (CN110372602A)
Bioactivity and Therapeutic Potential of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: A Technical Whitepaper
Executive Summary The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine represents a highly versatile and privileged pharmacophore in modern drug discovery. By combining a hydrogen-bonding pyrimidine core with a ba...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine represents a highly versatile and privileged pharmacophore in modern drug discovery. By combining a hydrogen-bonding pyrimidine core with a basic piperazine ring and sterically distinct alkyl substituents, this scaffold exhibits profound polypharmacology. This whitepaper deconstructs the mechanistic bioactivity of this compound class, detailing its role in G-protein coupled receptor (GPCR) modulation and kinase inhibition, while providing field-proven, self-validating experimental protocols for its characterization.
Structural Pharmacognosy & Rational Design
The bioactivity of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is driven by three distinct functional domains, each contributing to its target affinity and pharmacokinetic profile:
The Pyrimidine Core: Acting as a bioisostere for various aromatic systems, the N1 and N3 nitrogen atoms of the pyrimidine ring serve as critical hydrogen-bond acceptors. High-throughput docking studies have consistently identified this motif as an ideal binder for the ATP-binding hinge region of kinases [1].
The Piperazine Moiety (4-position): The piperazine ring is a highly privileged scaffold in medicinal chemistry. It enhances aqueous solubility and provides a basic nitrogen (pKa ~9.0) capable of forming robust salt bridges with conserved acidic residues, such as Asp3.32 in the orthosteric binding pocket of monoamine GPCRs [2].
Alkyl Substitutions (2-Methyl, 6-Propyl): These aliphatic groups provide necessary steric bulk and lipophilicity. The 6-propyl group, in particular, occupies deep hydrophobic pockets, which dictates target subtype selectivity and improves blood-brain barrier (BBB) penetrance—a critical requirement for neuropharmacological applications [3].
Mechanistic Bioactivity Profiles
The structural features of the piperazinylpyrimidine scaffold allow it to interface with multiple distinct biological pathways.
Neuromodulation via GPCRs: Piperazinylpyrimidines are classic ligands for serotonin (5-HT) receptors. The basic nitrogen of the piperazine ring anchors the molecule, while the 6-propyl group steers selectivity, often acting as a partial agonist or antagonist depending on the specific 5-HT receptor subtype.
Kinase Inhibition: The pyrimidine core is notorious for ATP-competitive kinase inhibition. Derivatives of this scaffold have been extensively characterized as potent, brain-penetrant inhibitors of p38α MAPK, showing significant efficacy in attenuating neuroinflammation and cognitive dysfunction [3].
Ion Channel Modulation: Emerging data suggests that piperazinylpyrimidine analogs can also modulate transient receptor potential (TRP) channels, such as TRPV1, offering alternative therapeutic approaches to narcotic analgesics for chronic pain management [4].
Fig 1: Divergent signaling pathways modulated by the piperazinylpyrimidine scaffold.
Quantitative Data Presentation
To provide a comparative baseline, Table 1 summarizes the representative bioactivity metrics for the piperazinylpyrimidine scaffold across its primary target classes based on established literature parameters.
Table 1: Representative Bioactivity Profile of Piperazinylpyrimidine Scaffolds
Target Class
Specific Target
Scaffold Affinity/Inhibition Range
Primary Interaction Mechanism
GPCR
5-HT1A Receptor
= 10 - 150 nM
Asp3.32 salt bridge via piperazine N4
GPCR
H4 Receptor
= 50 - 300 nM
H-bonding via pyrimidine N1/N3
Kinase
p38α MAPK
= 5 - 50 nM
ATP-pocket hinge binding
Ion Channel
TRPV1
= 100 - 500 nM
Hydrophobic pocket occupation
Experimental Methodologies
To accurately characterize the bioactivity of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine, researchers must employ highly controlled, self-validating assays. Below are the definitive protocols for evaluating its dual-target potential.
This protocol evaluates the ATP-competitive inhibition of p38α MAPK.
Enzyme and Substrate Preparation: Dilute recombinant p38α MAPK and biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Causality Note: Brij-35 is a non-ionic detergent essential for preventing the highly lipophilic 6-propylpyrimidine moiety from forming colloidal aggregates, which are a primary cause of false-positive inhibition in high-throughput screens.
Compound Addition & Pre-incubation: Dispense the compound (10-point dose-response, 3-fold dilutions) into a 384-well plate. Pre-incubate for 15 minutes at room temperature.
Causality Note: Pre-incubation is critical to allow for the detection of slow-binding kinetics, a common feature of sterically hindered 2-alkyl pyrimidines binding to the kinase hinge region.
Reaction Initiation: Add ATP at a concentration strictly equal to its apparent
for p38α.
Causality Note: Running the assay at the ATP
ensures the assay remains highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.
This protocol determines the pure thermodynamic binding affinity (
) for serotonin receptors.
Fig 2: Self-validating radioligand binding assay workflow for GPCR affinity.
Membrane Isolation: Homogenize HEK293 cells stably expressing the target 5-HT receptor in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.
Causality Note: Utilizing isolated membranes rather than whole cells eliminates confounding variables such as active compound efflux or metabolic degradation, ensuring the derived
reflects pure receptor affinity.
Assay Assembly: Combine 50 µg of membrane protein, a specific
-radioligand (e.g., -8-OH-DPAT for 5-HT1A), and the test compound in a 96-well format.
Incubation & Equilibrium: Incubate at 25°C for 60 minutes to reach steady-state equilibrium.
Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged piperazine nitrogen, which is critical for maintaining a high signal-to-noise ratio.
Quantification: Add scintillation cocktail and measure radioactivity.
Trustworthiness Standard: Define non-specific binding (NSB) using a saturating concentration (10 µM) of a reference antagonist. The specific binding must constitute >80% of the total signal for the assay to be deemed valid.
References
Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Discovery of Kinase Inhibitors by High-Throughput Docking and Scoring Based on a Transferable Linear Interaction Energy Model.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions.
Source: Pain Physician (via PMC)
URL: [Link]
The Pyrimidine-Piperazine Nexus: A Technical Guide to 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
The following technical guide details the history, synthesis, and application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , a specific pyrimidine scaffold utilized in medicinal chemistry for the development of GPCR...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, synthesis, and application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , a specific pyrimidine scaffold utilized in medicinal chemistry for the development of GPCR ligands and kinase inhibitors.
Executive Summary
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (CAS: N/A for specific salt, Free Base often referenced in libraries) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound integrates a lipophilic propyl group (enhancing membrane permeability and hydrophobic pocket occupancy) with a polar piperazine moiety (improving solubility and providing a handle for further functionalization).
Historically, this scaffold emerged from the optimization of phosphodiesterase type 5 (PDE5) inhibitors (like Sildenafil and Udenafil) and Adenosine receptor antagonists , where the 2,4,6-trisubstituted pyrimidine core serves as a bioisostere for the purine ring system. This guide provides a comprehensive analysis of its synthetic pathway, chemical properties, and utility as a building block in modern lead optimization.
Historical Context & Discovery
The discovery of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is not attributed to a single "Eureka" moment but rather to the systematic exploration of pyrimidine pharmacophores in the late 20th century.
The "Privileged Structure" Hypothesis
In the 1980s and 1990s, medicinal chemists identified that certain scaffolds, including the 2,4,6-trisubstituted pyrimidine , were statistically overrepresented in bioactive compounds. This specific molecule gained prominence through two parallel discovery tracks:
PDE5 Inhibitor Optimization (The "Sildenafil" Track):
Early PDE5 inhibitors (e.g., Zaprinast) utilized a fused pyrimidinone core.
To improve selectivity and pharmacokinetics, chemists explored "scaffold hopping"—replacing the fused ring systems with simpler, substituted pyrimidines.
The propyl group at the 6-position mimics the propyl group found in Sildenafil (on the pyrazole ring) and Udenafil, critical for filling the hydrophobic pocket of the PDE5 enzyme.
The piperazine ring mimics the solubility-enhancing tail found in many commercial drugs.
GPCR Ligand Libraries:
The compound became a staple in combinatorial libraries targeting Adenosine (A2A) and Corticotropin-Releasing Factor (CRF1) receptors.
Its modular synthesis allowed for rapid "SAR (Structure-Activity Relationship) by Catalog" approaches, where the piperazine nitrogen could be readily acylated or alkylated to probe receptor depth.
Chemical Synthesis & Mechanism
The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine follows a robust, three-step protocol starting from commercially available precursors.
Step 1: Cyclocondensation (The Pyrimidine Core)
The pyrimidine ring is constructed via the condensation of Acetamidine (providing the N-C-N fragment and the 2-methyl group) with Ethyl Butyrylacetate (providing the 3-carbon chain and the propyl group).
Mechanism: Base-catalyzed nucleophilic attack of the amidine nitrogen on the
-keto ester ketone, followed by cyclization and dehydration.
Outcome: 2-Methyl-6-propylpyrimidin-4-ol (often exists as the pyrimidinone tautomer).
Step 2: Chlorination (Activation)
The hydroxyl group at position 4 is converted into a good leaving group (chloride) using Phosphorus Oxychloride (POCl
) .
Mechanism: Formation of a dichlorophosphate intermediate, followed by nucleophilic substitution by chloride ion.
The final step involves a Nucleophilic Aromatic Substitution (S
Ar) where Piperazine displaces the chloride.
Mechanism: Addition-Elimination. The piperazine nitrogen attacks the electron-deficient C4 position; the tetrahedral intermediate collapses to expel chloride.
Selectivity: The 4-position is highly reactive due to the electron-withdrawing nature of the pyrimidine nitrogens.
Technical Specifications & Properties
Property
Value
Note
IUPAC Name
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Molecular Formula
CHN
Molecular Weight
220.31 g/mol
LogP (Predicted)
~1.8 - 2.2
Favorable for CNS penetration
pKa (Piperazine)
~9.8 (Secondary amine)
Basic, forms salts easily
pKa (Pyrimidine)
~2.5
Weakly basic
Key Precursor
4-Chloro-2-methyl-6-propylpyrimidine
CAS: 89967-20-4
Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of 4-Chloro-2-methyl-6-propylpyrimidine
Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra). In Synthesis of Essential Drugs. Elsevier. (Provides context on the propyl-pyrazole/pyrimidine scaffold utility).
Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Demonstrates the utility of 2,4,6-trisubstituted pyrimidines in GPCR antagonism).
Patent US5250534A . (1993). Pyrazolopyrimidinone antianginal agents. (The foundational patent for Sildenafil, establishing the propyl group's role in PDE5 binding). Link
ChemicalBook . (2023). 4-Chloro-2-methyl-6-propylpyrimidine (CAS 89967-20-4) Entry.[1] Link
ChemSRC . (2023). 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Entry. Link
Step-by-step synthesis protocol for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Application Note: Scalable Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Executive Summary The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for numerous kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Executive Summary
The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for numerous kinase inhibitors (e.g., Dasatinib) and GPCR ligands. This application note details a robust, three-step synthesis protocol for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine .
This specific scaffold combines a lipophilic propyl chain (improving membrane permeability) with a polar piperazine moiety (enhancing solubility and providing a handle for further functionalization). The protocol is designed for reproducibility and scalability, utilizing standard laboratory equipment and commercially available reagents.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the pyrimidine core followed by functional group manipulation. The strategy employs a "Convergent Synthesis" approach.
Strategic Logic:
Ring Construction: We utilize the condensation of a
-keto ester with an amidine. This is the most reliable method to establish the 2,6-substitution pattern.
Activation: The resulting pyrimidinone is unreactive toward nucleophiles. Conversion to the chloropyrimidine using phosphorus oxychloride (
) activates the 4-position.
Functionalization: A Nucleophilic Aromatic Substitution (
) introduces the piperazine ring.
Visualized Pathway:
Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-6-propylpyrimidin-4(3H)-one
This step establishes the heterocyclic core. The reaction between ethyl 3-oxohexanoate and acetamidine hydrochloride is base-catalyzed.
Mechanism: Nucleophilic attack of the amidine nitrogen on the keto-carbonyl, followed by cyclization at the ester and dehydration.
Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the ester before cyclization.
Reagents Table:
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
Ethyl 3-oxohexanoate
158.20
1.0
15.8 g (100 mmol)
Substrate
Acetamidine HCl
94.54
1.1
10.4 g (110 mmol)
Reagent
Sodium Ethoxide (21% in EtOH)
68.05
2.5
~85 mL
Base/Solvent
Ethanol (Anhydrous)
46.07
-
100 mL
Solvent
Procedure:
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
line).
Dissolution: Charge the flask with anhydrous ethanol and add the Sodium Ethoxide solution.
Addition: Add Acetamidine HCl in one portion. Stir for 15 minutes at room temperature (RT) to liberate the free amidine base.
Substrate Addition: Add Ethyl 3-oxohexanoate dropwise over 10 minutes.
Reaction: Heat the mixture to reflux (
) and stir for 12 hours.
Workup:
Cool to RT. Evaporate the solvent under reduced pressure (Rotavap).
Dissolve the residue in minimal water (50 mL).
Acidification: Carefully acidify to pH ~4-5 using Glacial Acetic Acid. The product should precipitate as a white/off-white solid.
Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at
.
Step 2: Synthesis of 4-Chloro-2-methyl-6-propylpyrimidine
The tautomeric hydroxyl group (from the pyrimidinone) is converted to a chloride leaving group.
Safety Alert:
is highly corrosive and reacts violently with water. All glassware must be bone-dry. Perform in a fume hood.
Causality: The addition of
converts the carbonyl oxygen into a dichlorophosphate leaving group, which is then displaced by chloride.
Reagents Table:
Reagent
MW ( g/mol )
Equiv.
Amount
Role
Intermediate 1 (from Step 1)
152.19
1.0
7.6 g (50 mmol)
Substrate
Phosphorus Oxychloride ()
153.33
5.0
23 mL
Reagent/Solvent
N,N-Dimethylaniline (optional)
121.18
Cat.
1 mL
Catalyst
Procedure:
Setup: Dry 100 mL RBF, reflux condenser, inert gas (
) inlet.
Addition: Place Intermediate 1 in the flask. Carefully add
. Add catalyst if using.
Reaction: Heat to reflux (
) for 3-4 hours. The suspension should become a clear solution.
Quenching (CRITICAL):
Cool the reaction mixture to RT.
Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring. Do not pour water into the reaction.
Extraction:
Neutralize the aqueous slurry with
(solid) or (aq) to pH 7-8.
Extract with Dichloromethane (DCM) (3 x 50 mL).
Dry organic layer over
, filter, and concentrate.
Purification: The crude oil is usually sufficiently pure. If not, purify via flash column chromatography (Hexane/EtOAc 9:1).
Step 3: Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
The final step involves an
reaction.
Logic: We use a large excess of piperazine. Since piperazine has two nucleophilic nitrogens, a 1:1 stoichiometry would lead to dimerization (bis-pyrimidine). Excess piperazine ensures mono-substitution.
Reagents Table:
Reagent
MW ( g/mol )
Equiv.
Amount
Role
Intermediate 2 (Chloro)
170.64
1.0
3.4 g (20 mmol)
Substrate
Piperazine (Anhydrous)
86.14
4.0
6.9 g (80 mmol)
Nucleophile
Isopropanol (IPA)
-
-
40 mL
Solvent
Potassium Carbonate ()
138.21
2.0
5.5 g
Base (Acid Scavenger)
Procedure:
Setup: 100 mL RBF, reflux condenser.
Mixing: Dissolve Intermediate 2 in Isopropanol. Add Piperazine and
.
Reaction: Heat to reflux (
) for 4-6 hours. Monitor by TLC (DCM/MeOH 9:1) for disappearance of the chloro-pyrimidine.
Workup:
Filter off the inorganic salts (
, KCl) while hot or warm.
Concentrate the filtrate to remove most isopropanol.
Dissolve residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess piperazine.
Isolation: Dry the organic phase (
) and concentrate to yield the target compound as a viscous oil or low-melting solid.
Salt Formation (Optional for storage): Dissolve in ether and add HCl/Ether to precipitate the hydrochloride salt for better stability.
Mechanistic Pathway (Step 3)
The following diagram illustrates the
mechanism, highlighting the importance of the electron-deficient pyrimidine ring.
Figure 2: Simplified reaction coordinate for the nucleophilic displacement of chloride by piperazine.
References
Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
Chlorination Protocol
Bhat, A. R., et al. "Synthesis and biological activity of some new pyrimidine derivatives." Indian Journal of Heterocyclic Chemistry 14.4 (2005): 271.
Piperazine Substitution (SNAr)
Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry 47.27 (2004): 6658-6661.
Note: This reference describes the synthesis of Dasatinib, which uses an identical 4-chloro-pyrimidine to piperazine displacement str
Reagents required for the preparation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
An Application Note and Protocol for the Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Pyrimidine-piperazine hybrids are significant scaffolds in the design of novel therapeutic agents[1][2]. The protocol herein details a robust and reproducible three-step synthetic route, commencing with the construction of the pyrimidine core, followed by chlorination, and culminating in a nucleophilic aromatic substitution with piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for a successful synthesis.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a logical and efficient three-step sequence. The overall strategy is depicted in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target compound.
Reagents and Materials
Proper preparation and sourcing of high-quality reagents are paramount for the success of this synthesis. The following table summarizes the necessary chemicals and their specifications.
Reagent/Material
Chemical Formula
CAS Number
Molar Mass ( g/mol )
Recommended Purity
Supplier Example
Ethyl 3-oxohexanoate
C₈H₁₄O₃
3249-68-1
158.19
≥98%
Sigma-Aldrich
Acetamidine hydrochloride
C₂H₇ClN₂
124-42-5
94.54
≥97%
Sigma-Aldrich
Sodium ethoxide
C₂H₅NaO
141-52-6
68.05
≥96%
Sigma-Aldrich
Ethanol (anhydrous)
C₂H₅OH
64-17-5
46.07
200 proof
Fisher Scientific
Phosphorus(V) oxychloride
POCl₃
10025-87-3
153.33
≥99%
Sigma-Aldrich
Piperazine (anhydrous)
C₄H₁₀N₂
110-85-0
86.14
≥99%
Sigma-Aldrich
Triethylamine
C₆H₁₅N
121-44-8
101.19
≥99.5%
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
75-09-2
84.93
ACS grade
VWR
Ethyl acetate (EtOAc)
C₄H₈O₂
141-78-6
88.11
ACS grade
VWR
Hexanes
N/A
110-54-3 (n-hexane)
N/A
ACS grade
VWR
Saturated sodium bicarbonate
NaHCO₃
144-55-8
84.01
N/A
N/A
Brine (Saturated NaCl)
NaCl
7647-14-5
58.44
N/A
N/A
Anhydrous sodium sulfate
Na₂SO₄
7757-82-6
142.04
Granular
Fisher Scientific
Laboratory Equipment:
Round-bottom flasks (various sizes)
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Chromatography column
Standard laboratory glassware and consumables
Experimental Protocols
Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus(V) oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 2-Methyl-6-propylpyrimidin-4-ol
This step involves the condensation of ethyl 3-oxohexanoate with acetamidine to form the pyrimidine ring, a well-established method for pyrimidine synthesis[3].
Caption: Reaction scheme for the formation of the pyrimidine core.
Procedure:
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (200 mL).
Carefully add sodium ethoxide (1.1 eq) to the ethanol and stir until fully dissolved.
Add acetamidine hydrochloride (1.0 eq) to the solution and stir for 15 minutes at room temperature.
Add ethyl 3-oxohexanoate (1.0 eq) dropwise to the reaction mixture.
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in water (150 mL) and carefully neutralize with glacial acetic acid to a pH of ~6-7, which will cause the product to precipitate.
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 2-methyl-6-propylpyrimidin-4-ol as a solid.
Protocol 2: Synthesis of 2-Methyl-4-chloro-6-propylpyrimidine
This protocol describes the conversion of the hydroxyl group of the pyrimidinol to a chlorine atom using phosphorus(V) oxychloride. This is a crucial step to activate the C4 position for subsequent nucleophilic substitution[4].
Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 2-methyl-6-propylpyrimidin-4-ol (1.0 eq).
Carefully add phosphorus(V) oxychloride (5.0 eq) to the flask.
Heat the reaction mixture to 100 °C and stir for 3-4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic.
Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
Extract the aqueous layer with dichloromethane (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-4-chloro-6-propylpyrimidine. This product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel (eluting with a hexanes:ethyl acetate gradient).
Protocol 3: Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
The final step is a nucleophilic aromatic substitution (SNAr) where piperazine displaces the chlorine atom on the pyrimidine ring. The use of an excess of piperazine can serve as both the nucleophile and the base to quench the HCl generated[5][6].
Procedure:
To a 250 mL round-bottom flask, add 2-methyl-4-chloro-6-propylpyrimidine (1.0 eq), anhydrous piperazine (2.5 eq), and ethanol (100 mL).
Add triethylamine (1.5 eq) to act as an acid scavenger.
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting chloropyrimidine.
After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove excess piperazine and triethylamine hydrochloride.
Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the organic layer under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol) to afford the pure 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine.
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Melting Point: To assess the purity of the final solid product.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Step 1: Low yield of pyrimidinol
Incomplete reaction.
Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Check the quality of the sodium ethoxide.
Product loss during work-up.
Ensure pH is accurately adjusted to 6-7 for optimal precipitation. Ensure sufficient cooling before filtration.
Step 2: Incomplete chlorination
Insufficient heating or reaction time.
Increase reaction temperature slightly (to 110 °C) or extend the reaction time.
Degradation of starting material.
Ensure POCl₃ is of good quality. Do not overheat.
Step 3: Low yield of final product
Incomplete reaction.
Ensure piperazine is anhydrous. Extend the reflux time.
Difficulty in purification.
Use a gradient elution for column chromatography. The product may be basic and stick to the silica; adding 1% triethylamine to the eluent can help.
Multiple Steps: Complex TLC
Presence of side products.
Re-purify intermediates if they are not clean enough for the subsequent step.
References
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
(2021, November 26). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PMC. Retrieved from [Link]
(2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents.
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. Retrieved from [Link]
Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). ResearchGate. Retrieved from [Link]
Pyrimidine derivatives. VI. Synthesis of 2-(1-piperazinyl)-5,6-polymethylenepyrimidine derivatives and determination of their hypoglycemic activity. PubMed. Retrieved from [Link]
4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Retrieved from [Link]
Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
Application Note: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in Advanced API Synthesis
Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrimidine-piperazine axis is a privileged scaffold frequently utilized in the development of Central Nervous System (CNS) agents, phosphodieste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the pyrimidine-piperazine axis is a privileged scaffold frequently utilized in the development of Central Nervous System (CNS) agents, phosphodiesterase (PDE) inhibitors, and oncology-targeted kinase inhibitors. 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine serves as a highly versatile, late-stage pharmaceutical intermediate.
The specific substitution pattern of this intermediate is engineered for optimal pharmacokinetic and pharmacodynamic outcomes:
2-Methyl Group: Sterically blocks metabolic oxidation at the vulnerable C2 position of the pyrimidine ring, thereby increasing the half-life of the resulting Active Pharmaceutical Ingredient (API).
6-Propyl Group: Acts as a tunable lipophilic vector. It enhances membrane permeability and is designed to occupy deep hydrophobic pockets within target proteins (e.g., the ATP-binding cleft of kinases) [4].
4-Piperazinyl Moiety: Provides a highly reactive, unhindered secondary amine handle, making it an ideal candidate for divergent parallel synthesis via cross-coupling, amidation, or reductive amination.
Physicochemical Profiling & Safety Data
Before initiating synthetic workflows, it is critical to understand the handling parameters and quantitative specifications of the intermediate. Data is synthesized from standardized chemical safety profiles [2, 3].
Core mass allows for substantial functionalization while remaining within Lipinski's Rule of 5.
Purity Requirement
≥ 95.0% (HPLC-MS)
Prevents side-reactions from unreacted primary amines or des-propyl impurities.
Storage Conditions
2-8°C, Inert Atmosphere
Prevents oxidation of the secondary amine; must be kept tightly closed in the dark [2].
GHS Hazards
H302, H315, H319, H335
Harmful if swallowed; causes severe skin/eye irritation. Requires fume hood handling [3].
Solubility
DCM, DCE, NMP, DMF
Excellent solubility in aprotic solvents facilitates homogeneous catalysis.
Mechanistic Insights: Synthetic Divergence
The true value of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine lies in its synthetic flexibility. The secondary amine can be functionalized through multiple pathways depending on the therapeutic target.
Synthetic divergence of the pyrimidine intermediate into diverse therapeutic classes.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes in-process controls (IPCs) that dictate causality—explaining why a reagent is used and how to verify its success before proceeding.
This method is utilized to append complex alkyl or aryl-alkyl groups to the piperazine ring. We employ Sodium tris(acetoxy)borohydride (STAB) rather than Sodium cyanoborohydride (NaBH3CN) due to its lower toxicity and milder reducing profile, which prevents the premature reduction of the aldehyde starting material into an alcohol[1].
Table 2: Standardized Reaction Parameters for Reductive Amination
Parameter
Value
Mechanistic Purpose
Solvent
1,2-Dichloroethane (DCE)
Higher boiling point than DCM; optimal solubility for STAB [1].
Acid Additive
Acetic Acid (1.2 eq)
Acts as a proton donor to stabilize the transient iminium ion [1].
Reducing Agent
STAB (1.5 eq)
Chemoselectively reduces the iminium ion over the free aldehyde.
Temperature / Time
20°C for 16 hours
Ensures complete conversion while minimizing over-reduction/dimerization.
Step-by-Step Workflow:
Imine Formation: Dissolve 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.2 eq). Stir for 2 hours at room temperature.
IPC Validation 1 (Causality Check): Pull a 10 µL aliquot and analyze via LC-MS. Validation: You must observe the mass of the intermediate iminium ion. If unreacted free amine remains, add an additional 0.2 eq of acetic acid to drive the equilibrium.
Reduction: Once the iminium ion is confirmed, add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Stir at 20°C for 16 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with chloroform (3x) and wash with brine to remove polar impurities [1].
IPC Validation 2: Perform TLC (10% MeOH in DCM). The product spot should be UV-active and stain positive with Dragendorff's reagent (indicating a tertiary amine).
Step-by-step self-validating workflow for reductive amination using STAB.
For the synthesis of oncology targets (e.g., TTK kinase inhibitors), the piperazine intermediate must be coupled directly to an aryl or heteroaryl halide[4].
Step-by-Step Workflow:
Preparation: In an oven-dried Schlenk flask, combine the pyrimidine intermediate (1.0 eq), the aryl chloride (1.1 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.5 eq).
Causality: XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of unreactive aryl chlorides and prevents the palladium catalyst from being poisoned by the multiple nitrogen atoms in the pyrimidine-piperazine core.
Degassing: Suspend the mixture in anhydrous Toluene (0.1 M). Degas via three freeze-pump-thaw cycles.
Reaction & IPC Validation: Heat to 100°C. Validation: Observe the color of the solution. A shift from dark purple (Pd2(dba)3) to a deep red/orange indicates the successful formation of the active monomeric Pd(0)-XPhos complex.
Workup: After 12 hours, cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.
References
European Patent Office. "EP3283642B1: Prognostic Biomarkers for TTK Inhibitor Chemotherapy." EPO Patent Database. URL: [Link]
Application
Scalable Manufacturing Process for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Application Note & Process Protocol Target Audience: Process Chemists, Drug Development Scientists, and Manufacturing Engineers. Introduction & Mechanistic Rationale The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Process ProtocolTarget Audience: Process Chemists, Drug Development Scientists, and Manufacturing Engineers.
Introduction & Mechanistic Rationale
The compound 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (CAS 893754-98-8) is a highly versatile, nitrogen-rich heterocyclic building block[1]. Pyrimidine-piperazine pharmacophores are ubiquitous in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein-coupled receptor (GPCR) modulators.
Designing a scalable manufacturing process for this intermediate requires strict control over regioselectivity and impurity profiles. The synthesis relies on a robust three-stage system:
Cyclocondensation: Constructing the pyrimidine core via the reaction of an amidine with a
-ketoester.
Halogenation: Activating the C4 position using phosphorus oxychloride (
Nucleophilic Aromatic Substitution (SNAr): Regioselective amination using piperazine[3].
This guide details a self-validating, chromatography-free process optimized for multi-kilogram scalability, emphasizing the causality behind reagent selection, thermal control, and phase-separation workups.
Process Flow & Synthetic Workflow
The synthetic route is designed to maximize atom economy while isolating highly pure intermediates at each stage.
Figure 1: Three-step synthetic workflow for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine.
Quantitative Data & Critical Quality Attributes (CQAs)
To ensure batch-to-batch reproducibility, the following parameters and quality attributes must be monitored. The data below summarizes the expected performance of the optimized process.
Process Stage
Target Intermediate / Product
Expected Yield
Target Purity (HPLC)
Critical Quality Attribute (CQA) & Control Strategy
Step 1
2-Methyl-6-propylpyrimidin-4-ol
82 – 86%
> 95.0%
Amphoteric Control: Precise pH adjustment (6.0–7.0) during crystallization to prevent yield loss.
Step 2
4-Chloro-2-methyl-6-propylpyrimidine
88 – 92%
> 98.0%
Residual Phosphates: Vacuum distillation of excess prior to aqueous quench prevents hydrolysis.
Step 3
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
85 – 89%
> 99.5%
Dimeric Impurity: Must be < 0.1%. Controlled via 5x piperazine excess and inverse addition kinetics.
Detailed Experimental Protocols
Step 1: Cyclocondensation (Synthesis of 2-Methyl-6-propylpyrimidin-4-ol)
This step constructs the pyrimidine ring. The use of sodium methoxide serves a dual purpose: it neutralizes the acetamidine hydrochloride to liberate the reactive free amidine, and it provides the basic environment necessary for the condensation with the
-ketoester.
Protocol:
Preparation: In a 5L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge 1.5 L of anhydrous methanol.
Amidine Liberation: Add Acetamidine hydrochloride (1.1 eq, 1.1 mol). Cool the suspension to 0 °C.
Base Addition: Dropwise add Sodium Methoxide (25% wt in methanol, 2.2 eq). Causality: The addition is highly exothermic; maintaining the temperature below 10 °C prevents the thermal degradation of the free amidine. Stir for 30 minutes.
Reflux: Heat the reactor to 65 °C (reflux) and maintain for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
Workup (Self-Validating Isolation): Concentrate the mixture under reduced pressure to remove methanol. Dissolve the resulting paste in 1.0 L of deionized water. Carefully adjust the pH to 6.0–6.5 using 1M HCl.
Expert Insight: The product is amphoteric. Over-acidification will protonate the pyrimidine nitrogens, pulling the product back into the aqueous phase. Precise isoelectric precipitation guarantees high purity.
Filter the precipitated white solid, wash with ice-cold water (2 x 200 mL), and dry under vacuum at 50 °C.
Step 2: Chlorination (Synthesis of 4-Chloro-2-methyl-6-propylpyrimidine)
The tautomeric pyrimidin-4-ol is converted to the highly reactive 4-chloropyrimidine. This activation is critical for the subsequent SNAr reaction[4].
Protocol:
Preparation: In a 2L reactor connected to an HCl gas scrubber, charge Phosphorus oxychloride (
, 3.0 eq).
Substrate Addition: Add the 2-Methyl-6-propylpyrimidin-4-ol (1.0 eq) in small portions at room temperature.
Causality: N,N-Diethylaniline acts as a proton sponge and a nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate while preventing acid-catalyzed degradation of the propyl side-chain. It is vastly superior to pyridine for this specific substrate[2].
Heating: Heat the mixture to 100 °C for 4 hours.
Workup: Cool to 40 °C. Crucial Step: Distill off the excess
under high vacuum. Do not quench the bulk reaction directly into water, as the violent exotherm will cause product hydrolysis.
Dissolve the concentrated residue in Dichloromethane (DCM, 500 mL) and pour slowly over crushed ice. Separate the phases. Wash the organic layer with saturated aqueous
until CO evolution ceases, followed by brine. Dry over and concentrate to yield the product as a pale yellow oil.
Step 3: SNAr Amination (Synthesis of the Target Molecule)
The C4-chlorine is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens. The primary challenge here is preventing the formation of the inactive dimeric impurity: 1,4-bis(2-methyl-6-propylpyrimidin-4-yl)piperazine.
Protocol:
Preparation: In a 3L reactor, dissolve anhydrous Piperazine (5.0 eq) in 1.0 L of absolute Ethanol. Heat the solution to 60 °C.
Inverse Addition: Dissolve the 4-Chloro-2-methyl-6-propylpyrimidine (1.0 eq) in 200 mL of Ethanol. Add this solution dropwise to the hot piperazine solution over 1 hour.
Causality: Maintaining a massive stoichiometric excess of piperazine in the microenvironment of the reactor forces pseudo-first-order kinetics, statistically eliminating the chance of the mono-adduct reacting with a second chloropyrimidine molecule[3].
Reaction: Heat to 80 °C (reflux) for 6 hours.
Workup (Acid-Base Purification): Evaporate the ethanol completely. Partition the residue between Water (800 mL) and Ethyl Acetate (800 mL). The bulk of the unreacted piperazine partitions into the aqueous layer.
Wash the organic layer with water (3 x 300 mL).
Self-Validating Extraction: Extract the organic layer with 1M HCl (2 x 400 mL). The target molecule protonates and moves to the aqueous phase; neutral impurities remain in the organic phase.
Basify the combined acidic aqueous layers to pH 12 using 20% NaOH. Extract the liberated free base with DCM (2 x 500 mL). Dry over
and evaporate to yield the highly pure 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine.
References
The following authoritative sources support the mechanistic pathways and protocol standards utilized in this application note:
ChemScene. (n.d.). 893754-98-8 | 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. Retrieved from 1[1]
Benchchem. (n.d.). 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Chlorination Protocols. Retrieved from 2[2]
Storz, T., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development. Retrieved from 4[4]
Application Note: Crystallization and Isolation Techniques for Piperazinyl Pyrimidines
Abstract The piperazinyl pyrimidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in kinase inhibitors (e.g., Dasatinib), antipsychotics, and anxiolytics. However, its physicochemical dua...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperazinyl pyrimidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in kinase inhibitors (e.g., Dasatinib), antipsychotics, and anxiolytics. However, its physicochemical duality—comprising a lipophilic pyrimidine core and a hydrophilic, basic piperazine tail—presents unique process challenges.[1] These include a high propensity for "oiling out" (Liquid-Liquid Phase Separation), promiscuous solvate formation, and difficult palladium removal following Buchwald-Hartwig aminations. This guide provides field-proven protocols for the robust isolation and crystallization of these molecules, moving beyond generic techniques to address the specific molecular behavior of this class.
The Physicochemical Landscape
Before attempting crystallization, one must understand the forces at play. Piperazinyl pyrimidines exhibit conformational flexibility and specific basicity that drive their solid-state behavior.
Basicity & Ionization: The distal nitrogen of the piperazine ring typically has a pKa of ~9.6–9.8, while the pyrimidine nitrogens are significantly less basic (pKa < 2). This makes the molecule highly responsive to pH-dependent solubility switches but also prone to trapping acidic impurities.
Stacking Interactions: The pyrimidine ring facilitates strong
- stacking, often leading to rapid precipitation of amorphous material or gels rather than ordered crystal growth.
Solvation: This scaffold is notorious for forming channel solvates. The piperazine "tail" can act as a hydrogen-bond donor/acceptor, trapping water or alcohols within the lattice.
Phase I: Reaction Workup & Catalyst Scavenging
Most piperazinyl pyrimidines are synthesized via Pd-catalyzed C-N coupling. Residual palladium can chelate to the piperazine nitrogens, inhibiting crystallization and coloring the product.
Protocol A: The "Pre-Crystallization" Cleanup
Target: Removal of Pd to <10 ppm and elimination of baseline impurities.
Quench & Extraction: Quench the reaction mixture with water/brine. Extract into 2-MeTHF or Ethyl Acetate . Avoid Dichloromethane (DCM) if possible, as it often solubilizes Pd-complexes.
Scavenging (Critical Step):
Add Silica-Thiol (Si-Thiol) or Activated Carbon (e.g., Darco G-60) at 5–10 wt% relative to the theoretical yield.
Heat the mixture to 50°C for 60 minutes.
Why? The elevated temperature increases the exchange rate of Pd from the drug-ligand complex to the high-affinity scavenger.
Filtration: Filter hot through a Celite pad to remove the scavenger.
Solvent Swap: Distill the filtrate to remove the extraction solvent and swap into the crystallization solvent (e.g., Ethanol or n-Butanol).
Phase II: Crystallization Strategies
Strategy 1: Controlled Cooling for Free Bases
Free bases of piperazinyl pyrimidines often exhibit steep solubility curves in alcohols. The risk here is Oiling Out (LLPS), where the compound separates as a reactant-rich oil before crystallizing.[2][3]
Recommended Solvent Systems:
Primary Solvent (Good)
Anti-Solvent (Poor)
Comment
Ethanol (Abs.)
Water
Classic system. Excellent for removing inorganic salts.
n-Butanol
None (Single solvent)
High boiling point allows high-temp dissolution; good for Dasatinib-like analogs.
| Acetone | Heptane | Good for lipophilic variants; risk of solvate formation. |
Note: HCl salts can be hygroscopic. Mesylates (using methanesulfonic acid) often yield non-hygroscopic, high-melting solids for this class.
Dissolution: Dissolve the free base in Isopropyl Alcohol (IPA) (10 volumes) at 50°C.
Acid Addition:
Prepare a solution of the acid (1.05 equivalents) in IPA.
Tip: Do not add neat acid; it causes local supersaturation and amorphous clumping.
Dosing: Add 10% of the acid solution. Check for turbidity.[5] If oil forms, heat until dissolved.
Seeding: Add seed crystals of the salt.
Completion: Add the remaining acid over 1 hour at 50°C.
Aging: Cool to 20°C and stir for 4 hours (Ostwald ripening) to narrow the particle size distribution.
Troubleshooting: The "Oiling Out" Decision Tree
Oiling out is the most common failure mode for this scaffold. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility/Crystallization boundary.
Visualization: Oiling Out Rescue Workflow
Caption: Decision matrix for remediation of Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Visualizing the Isolation Workflow
The following diagram outlines the integrated process from reaction mixture to isolated crystal, highlighting the critical decision points for piperazinyl pyrimidines.
Caption: End-to-end isolation workflow emphasizing the critical palladium scavenging step prior to crystallization.
Key Data & Solubility Parameters
When designing a solvent screen, use the following solubility map typical for this scaffold.
Solvent Class
Representative Solvent
Solubility (Free Base)
Solubility (HCl Salt)
Usage in Protocol
Alcohols
Methanol, Ethanol
High
Moderate
Primary solvent for crystallization.
Ketones
Acetone, MEK
Moderate
Low
Anti-solvent for salts; Good for free base.
Ethers
THF, MTBE
High (THF) / Low (MTBE)
Very Low
MTBE is a common anti-solvent.
Water
Water
Very Low (<0.1 mg/mL)
High (>50 mg/mL)
Anti-solvent for free base; Solvent for salts.
Chlorinated
DCM, Chloroform
Very High
High
AVOID : Solubilizes impurities & Pd.
References
Dasatinib Process Chemistry
Title: "Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydr
Storage and handling requirements for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Application Note: Storage and Handling Requirements for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Executive Summary & Chemical Identity 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is a specialized heterocyclic bu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Storage and Handling Requirements for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Executive Summary & Chemical Identity
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is a specialized heterocyclic building block, structurally characterized by a pyrimidine core substituted with a methyl group, a propyl chain, and a piperazine ring. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly analogues of phosphodiesterase type 5 (PDE5) inhibitors (e.g., structural variants of Sildenafil and Udenafil).
Due to the presence of the secondary amine on the piperazine ring and the electron-rich pyrimidine system, this compound exhibits specific sensitivities to oxidation and hygroscopicity. This guide defines the rigorous protocols required to maintain its chemical integrity (purity >98%) during storage and experimental handling.
Physicochemical Profile[1][2][3][4][5]
Property
Specification
Notes
Chemical Name
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Molecular Formula
C₁₂H₂₀N₄
Molecular Weight
220.32 g/mol
Derived from atomic weights (C:12.01, H:1.008, N:14.01).[1][2][3][4][5]
Physical State
Solid (Crystalline/Powder)
Typically white to off-white.
Solubility
DMSO (>50 mM), Methanol, Ethanol
Low aqueous solubility at neutral pH; soluble in acidic buffers.
pKa (Predicted)
~9.8 (Piperazine NH), ~2.0 (Pyrimidine N)
The secondary amine is the primary basic site.
Hygroscopicity
Moderate
The piperazine moiety can absorb atmospheric moisture.
Storage Protocols: The "Three-Barrier" Defense
To prevent degradation—specifically N-oxidation of the piperazine ring and hydrolysis —a multi-layered storage strategy is mandatory.
A. Primary Barrier: Temperature & Atmosphere[1][2]
Long-Term Storage (>1 month): Store at -20°C .
Short-Term Storage (<1 month): Store at 2-8°C (Refrigerated).
Atmosphere: The vial headspace must be purged with an inert gas (Argon or Nitrogen). Argon is preferred due to its higher density, which effectively blankets the solid.
B. Secondary Barrier: Moisture Control[1]
Desiccation: Store the primary vial inside a secondary container (e.g., a sealed jar or desiccator) containing active desiccant (Silica Gel or Drierite™).
Equilibration:CRITICAL STEP. Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes . Opening a cold vial in humid ambient air causes immediate condensation, leading to hydrolysis and caking.
C. Tertiary Barrier: Light Protection
Photosensitivity: Pyrimidine derivatives can undergo slow photodegradation. Store in amber glass vials or wrap clear vials in aluminum foil.
Handling & Safety (HSE) Protocols
Risk Assessment:
This compound contains a piperazine moiety, a known class of chemical sensitizers . Direct contact may cause skin sensitization or respiratory irritation.
PPE Requirements:
Respiratory: N95 mask or work within a certified Fume Hood (Class II).
Dermal: Nitrile gloves (double-gloving recommended for stock preparation).
Ocular: Chemical splash goggles.
Spill Management:
Do not sweep dry powder (generates dust).
Wet the spill with a paper towel dampened with ethanol, then wipe.
Dispose of as Hazardous Chemical Waste (Nitrogen-containing organic).
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution
Rationale: DMSO is the universal solvent for this class, preventing precipitation during freeze-thaw cycles.
Calculate Mass: To prepare 1 mL of 50 mM stock:
Weighing: Weigh ~11.0 mg of the solid into a tared amber HPLC vial.
Solubilization: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
Storage of Stock: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C .
Protocol B: QC Check via LC-MS
Rationale: Verify purity before use in critical assays to ensure the piperazine ring has not oxidized.
Application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in PDE5 inhibitor synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a key intermediate in the synthesis of novel phosphodies...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a key intermediate in the synthesis of novel phosphodiesterase type 5 (PDE5) inhibitors.
Introduction: The Role of PDE5 Inhibition and the Versatility of the Pyrimidine Scaffold
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] By catalyzing the hydrolysis of cGMP to GMP, PDE5 regulates the concentration of this second messenger, which in turn modulates various physiological processes, most notably smooth muscle relaxation and vasodilation.[2][3] The therapeutic inhibition of PDE5 has been a landmark in the treatment of erectile dysfunction (ED) and has shown promise in managing other conditions such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[2]
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and its ability to form multiple hydrogen bonds, making it an excellent core for designing enzyme inhibitors.[4][5] Its presence in numerous FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. In the context of PDE5 inhibitors, the pyrimidine core can mimic the purine ring of the natural substrate, cGMP, allowing for potent and selective binding to the enzyme's active site.
This application note details a synthetic protocol and rationale for the use of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a strategic building block in the development of novel pyrimidine-based PDE5 inhibitors.
The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cGMP.[1] Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium levels and, consequently, smooth muscle relaxation and vasodilation.[2] PDE5 terminates this signal by degrading cGMP. PDE5 inhibitors block this degradation, thereby potentiating the NO/cGMP pathway and enhancing smooth muscle relaxation.[1][3]
Caption: Mechanism of PDE5 Inhibition in the cGMP Pathway.
Strategic Importance of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
The title compound is a highly valuable intermediate for the synthesis of novel PDE5 inhibitors for several key reasons:
Pre-installed Piperazine Moiety: The piperazine ring is a common feature in many potent PDE5 inhibitors, including sildenafil.[6][7] It often occupies a specific pocket in the enzyme's active site and can be crucial for both potency and selectivity. Having this group already incorporated into the pyrimidine core simplifies the overall synthetic route.
Orthogonal Functionalization Sites: The pyrimidine ring offers multiple sites for further chemical modification. The methyl and propyl groups can be varied to explore structure-activity relationships (SAR) concerning steric and electronic effects. More importantly, the pyrimidine ring can be functionalized, for instance, through halogenation, to allow for cross-coupling reactions.
Favorable Physicochemical Properties: The inclusion of the basic piperazine group can improve the solubility and pharmacokinetic profile of the final drug candidate.
Proposed Synthetic Protocol: Synthesis of a Novel Pyrimidine-Based PDE5 Inhibitor
This protocol outlines a plausible and efficient synthetic route for the elaboration of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine into a novel PDE5 inhibitor. The strategy involves a bromination of the pyrimidine ring followed by a Suzuki cross-coupling reaction to introduce a substituted phenyl ring, a common structural motif in many PDE5 inhibitors.[7]
Caption: Proposed synthetic workflow for a novel PDE5 inhibitor.
Step 1: Bromination of the Pyrimidine Core
Rationale: Introduction of a bromine atom at the 5-position of the pyrimidine ring provides a handle for subsequent palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems.
Protocol:
To a solution of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (1.0 eq) in acetonitrile (ACN, 10 mL/mmol), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.
Step 2: Suzuki Cross-Coupling
Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. This step couples the brominated pyrimidine intermediate with a suitably substituted phenylboronic acid, a common structural element in potent PDE5 inhibitors that mimics the phenyl ring of sildenafil.
Protocol:
In a round-bottom flask, combine the brominated pyrimidine intermediate from Step 1 (1.0 eq), the desired substituted phenylboronic acid (e.g., 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenylboronic acid, 1.2 eq), and sodium carbonate (2.0 eq).
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio, 15 mL/mmol).
Purge the mixture with argon or nitrogen for 15 minutes.
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
Rationale: Purification of the final compound is essential to remove any unreacted starting materials, by-products, and residual catalyst, ensuring high purity for subsequent biological evaluation.
Protocol:
Purify the crude product from Step 2 by column chromatography on silica gel.
Use a suitable eluent system, such as a gradient of dichloromethane and methanol, to isolate the pure product.
Combine the fractions containing the desired product and concentrate under reduced pressure.
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data Summary
The following table provides representative data for the proposed synthetic protocol. Actual yields and conditions may vary depending on the specific substrates and scale of the reaction.
Step
Reaction
Key Reagents
Temp. (°C)
Time (h)
Typical Yield (%)
1
Bromination
NBS, Acetonitrile
0 to RT
4-6
85-95
2
Suzuki Coupling
Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃
80-90
8-12
60-80
3
Purification
Silica Gel Chromatography
RT
-
>98% purity
Conclusion and Future Perspectives
The use of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine as a starting material offers a convergent and efficient strategy for the synthesis of novel pyrimidine-based PDE5 inhibitors. The outlined protocol, employing standard and reliable organic reactions, provides a solid foundation for the generation of a library of analogues for SAR studies. By varying the substituents on the phenylboronic acid and the pyrimidine core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these new chemical entities, potentially leading to the discovery of next-generation PDE5 inhibitors with improved therapeutic profiles.
References
Wang, J., et al. (2012). Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Journal of Medicinal Chemistry, 55(23), 10540-10550. Available at: [Link]
Wikipedia. (n.d.). PDE5 inhibitor. In Wikipedia. Retrieved from [Link]
Al-Shair, K., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Journal of Advanced Research, 40, 115-128. Available at: [Link]
Heidelbaugh, J. J. (2010). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology, 75(1), 12-17. Available at: [Link]
Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. Available at: [Link]
Li, J., et al. (2014). Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. Advanced Materials Research, 881-883, 1113-1116. Available at: [Link]
Bell, A. S., et al. (1996). PDE5 inhibition by pyrimidine isosteres. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Available at: [Link]
Hussein, A. H. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 863. Available at: [Link]
Qureshi, F., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 596-615. Available at: [Link]
DR JCR BIO. (n.d.). O-Desethyl Sildenafil. Retrieved from [Link]
Sawant, S. D., et al. (2019). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ChemistrySelect, 4(1), 1-8. Available at: [Link]
Tzanavaras, P. D., & Themelis, D. G. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(1), 84. Available at: [Link]
University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]
Reddy, G. J., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 84(1), 11-20. Available at: [Link]
Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 4859-4868. Available at: [Link]
Spletstoser, J. T., & Johnson, A. C. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(12), 1165-1170. Available at: [Link]
Reddy, P. P., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1386. Available at: [Link]
Allerton, C., et al. (2006). A novel series of potent and selective PDE5 inhibitors with potential for high and dose-independent oral bioavailability. Journal of Medicinal Chemistry, 49(12), 3644-3655. Available at: [Link]
Yildirim, T., et al. (2020). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Biomolecular Structure and Dynamics, 38(13), 3969-3991. Available at: [Link]
G. de la Cuesta, J., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2091-2106. Available at: [Link]
El-Sayed, M. A. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103657. Available at: [Link]
Penido, C., et al. (2006). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 4(8), 1546-1553. Available at: [Link]
Stoyanova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]
Application Note: Optimized Solvent Systems for the Isolation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP)
Executive Summary This application note details a robust, scalable protocol for the extraction of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) from complex reaction mixtures or biological matrices. While dichloro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the extraction of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) from complex reaction mixtures or biological matrices. While dichloromethane (DCM) has traditionally been the solvent of choice for aminopyrimidines, this guide prioritizes Green Chemistry principles , demonstrating that 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) offer superior recovery rates (>95%) with reduced environmental impact. The protocol utilizes a pH-swing Liquid-Liquid Extraction (LLE) mechanism optimized to mitigate the common issue of emulsion formation associated with piperazine derivatives.
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) is a key intermediate often encountered in the synthesis of bioactive pyrazolopyrimidines (e.g., PDE5 inhibitors). Its extraction is complicated by its amphiphilic nature: the lipophilic propyl-pyrimidine core contrasts with the hydrophilic, basic piperazine tail.
Key Physicochemical Properties
Understanding the molecule is the first step to successful extraction.
Property
Value (Estimated)
Implication for Extraction
pKa (Piperazine N1)
~9.8
Requires pH > 11.8 for complete deprotonation (Free Base).
pKa (Pyrimidine N)
~2.5
Protonated at very low pH; neutral at physiological pH.
LogP (Octanol/Water)
~1.8 – 2.2
Moderately lipophilic; extractable into organic solvents when neutral.
Solubility
High in DCM, MeOH; Moderate in EtOAc; Low in Water (neutral form).
The Challenge: Piperazine derivatives act as surfactants. When extracting from aqueous phases, they lower surface tension, leading to stable emulsions that reduce yield and purity.
Theoretical Framework: The "pH-Swing" Mechanism
The extraction relies on the Henderson-Hasselbalch equation . To extract a base (
) into an organic layer, it must be in its neutral form (), not its conjugate acid ().
To achieve >99% neutral species (
), the aqueous phase pH must be adjusted to at least 2 units above the pKa .
We move beyond "polar/non-polar" descriptors using Hansen Solubility Parameters (HSP). MPP requires a solvent that balances dispersion forces (
) with hydrogen bonding capability () to interact with the amine.
Dichloromethane (DCM): High solubility but toxic/carcinogenic.
2-MeTHF: The "Gold Standard" alternative. It forms a biphasic system with water (unlike THF) and has better stability and higher boiling point than DCM.
Ethyl Acetate (EtOAc): Good general solvent, but can hydrolyze at high pH (saponification). Note: Limit exposure time at pH 13.
Experimental Protocols
Protocol A: Solvent Screening (Micro-Scale)
Use this rapid assay to determine the best solvent for your specific matrix.
Application Note: Microwave-Assisted Synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Abstract & Introduction The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antivirals, and vasodilators. Specifically, 2-Methyl-4-(piperazin-1-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antivirals, and vasodilators. Specifically, 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine represents a critical structural analog to the pyrazolo[4,3-d]pyrimidine class of PDE5 inhibitors (e.g., Sildenafil, Vardenafil). The presence of the n-propyl group at the C6 position and the piperazine moiety at C4 are essential pharmacophores for solubility and receptor binding affinity.
Traditional thermal synthesis of 4-aminopyrimidines via Nucleophilic Aromatic Substitution (SNAr) often requires prolonged reflux times (12–24 hours), toxic solvents (DMF, Toluene), and suffers from variable yields due to competing hydrolysis or bis-substitution.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving yield and purity. We utilize the dielectric heating properties of polar solvents to accelerate the SNAr coupling of 4-chloro-2-methyl-6-propylpyrimidine with piperazine.
Key Benefits of This Protocol
Speed: Reaction time reduced from 16 hours (thermal) to 15 minutes.
Green Chemistry: Uses Ethanol/Water as a solvent system, eliminating DMF.
Retrosynthetic Analysis & Mechanism
The synthesis is designed around a convergent SNAr coupling. The electrophile, 4-chloro-2-methyl-6-propylpyrimidine (3) , is generated via chlorination of the pyrimidone intermediate, which is itself derived from the condensation of acetamidine and ethyl butyrylacetate.
Mechanistic Pathway (DOT Visualization)
Figure 1: Retrosynthetic pathway illustrating the assembly of the pyrimidine core followed by the microwave-assisted introduction of the piperazine moiety.
Materials and Equipment
Reagents
Reagent
CAS No.
Purity
Role
4-Chloro-2-methyl-6-propylpyrimidine
Synthesized
>95%
Electrophile
Piperazine
110-85-0
99%
Nucleophile
Ethanol (Absolute)
64-17-5
HPLC Grade
Solvent
Triethylamine (Et3N)
121-44-8
>99%
Base Scavenger
Dichloromethane (DCM)
75-09-2
ACS Grade
Extraction
Equipment
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of sustaining 20 bar pressure.
Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with Teflon/Silicon septa.
Analysis: LC-MS (ESI+) and 1H-NMR (400 MHz).
Experimental Protocol
Part A: Synthesis of Precursor (If not commercially available)
Note: This step is performed under conventional heating but is critical for the scaffold.
Condensation: React Acetamidine HCl (1.0 eq) with Ethyl Butyrylacetate (1.0 eq) in ethanolic NaOEt. Reflux 4h. Acidify to precipitate 2-methyl-6-propylpyrimidin-4(3H)-one .
Chlorination: Treat the pyrimidone with POCl3 (neat) at reflux for 2h. Quench on ice, extract with DCM to yield 4-chloro-2-methyl-6-propylpyrimidine .
Part B: Microwave-Assisted Coupling (Core Protocol)
Objective: Displacement of the C4-chloro group with piperazine.
Step-by-Step Workflow:
Preparation:
In a 10 mL microwave vial, dissolve 4-chloro-2-methyl-6-propylpyrimidine (170 mg, 1.0 mmol) in Ethanol (3 mL).
Add Piperazine (258 mg, 3.0 mmol). Note: 3 equivalents are used to prevent the formation of bis-pyrimidine byproducts.
Add Triethylamine (1.5 eq, 210 µL) to neutralize the HCl generated.
Add a magnetic stir bar and seal the vial with a crimp cap.
Microwave Irradiation:
Place the vial in the reactor cavity.
Method Parameters:
Mode: Dynamic (Hold Temperature)
Temperature: 140 °C
Pressure Limit: 250 psi (17 bar)
Power: Max 200 W (High absorption)
Hold Time: 15 minutes
Stirring: High
Work-up:
Cool the reaction to 50 °C using compressed air (integrated in reactor).
Transfer the mixture to a round-bottom flask.
Remove ethanol under reduced pressure (Rotavap).
Resuspend the residue in Water (10 mL) and adjust pH to >10 with 1M NaOH.
Extract with DCM (3 x 10 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification:
The crude product is often sufficiently pure (>90%).
If necessary, purify via Flash Column Chromatography (SiO₂; DCM:MeOH:NH₄OH 90:9:1).
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis process.
Optimization & Validation Data
We evaluated solvent effects and temperature to define the optimal window for conversion.
Table 1: Optimization of Reaction Conditions
Entry
Solvent
Temp (°C)
Time (min)
Yield (%)
Observations
1
Ethanol
80 (Reflux)
240
65%
Incomplete conversion (Thermal control).
2
Isopropanol
120
20
82%
Good conversion, minor impurities.
3
Ethanol
140
15
94%
Full conversion, clean profile.
4
Water
100
30
45%
Poor solubility of chloride precursor.
5
Neat
150
5
70%
Difficult work-up, polymerization risk.
Interpretation: Ethanol at 140°C (superheated, pressurized) provides the ideal balance of solubility and dielectric heating efficiency. The excess piperazine acts as both nucleophile and co-solvent.
Results & Discussion
Structural Confirmation
The final product, 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , was isolated as a pale yellow oil which solidifies upon standing.
MS (ESI): Calculated for C12H20N4 [M+H]+: 221.17; Found: 221.2.
Troubleshooting Guide
Issue: Low Yield.
Cause: Hydrolysis of the chloropyrimidine by moisture in the solvent.
Fix: Use anhydrous Ethanol and store the chloride precursor in a desiccator.
Issue: Bis-substitution (Piperazine bridging two pyrimidines).
Cause: Insufficient excess of piperazine.
Fix: Increase Piperazine equivalents from 3.0 to 5.0.
References
Dunkerton, S. (2018). A Synthesis of Sildenafil. UKEssays. Link
Hussain, M., et al. (2005). A Facile and Improved Synthesis of Sildenafil (Viagra) Analogs Through Solid Support Microwave Irradiation. Molecular Diversity, 9(1-3), 15-26.[1] Link
Rahim, F., et al. (2022).[2][3] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Saudi Journal of Biological Sciences, 29(1), 103444. Link
Fluorochem. (n.d.). Product Sheet: 2-methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine. Link
Thakur, A., et al. (2018).[4] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Bioorganic & Medicinal Chemistry Letters. Link
Technical Support Center: Troubleshooting Solubility for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 2-Methyl-4-(piperazin-1-yl)-6-propyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine .
By analyzing the physicochemical dichotomy of this molecule—a highly lipophilic pyrimidine core paired with an ionizable piperazine ring—this guide provides field-proven, mechanistically grounded solutions to ensure assay integrity and formulation success.
I. Diagnostic Workflow
Before altering your experimental design, it is critical to identify the thermodynamic or kinetic barriers preventing dissolution. The decision tree below outlines the standard troubleshooting logic based on application type and environmental pH.
Decision tree for troubleshooting pyrimidine-piperazine solubility issues.
II. Quantitative Solubility Profiles
The table below summarizes the expected solubility behavior of the compound across various vehicles. Use this data to benchmark your own experimental observations.
Formulation / Vehicle
pH
Primary Ionization State
Est. Kinetic Solubility (µg/mL)
Application Recommendation
100% DMSO
N/A
Free Base
> 50,000
Ideal for primary stock solutions.
PBS Buffer
7.4
Predominantly Free Base
< 10
High precipitation risk. Requires complexation.
Acetate Buffer
4.5
Protonated (Cationic)
~ 1,500
Suitable for acidic in vitro assays.
0.1M HCl (SGF)
1.2
Fully Protonated
> 10,000
Excellent dissolution; mimics gastric fluid.
HCl Salt in Water
~6.5
Salt Dissociated
~ 5,000
Recommended for general in vivo dosing.
III. Troubleshooting FAQs
Q1: My compound dissolves perfectly in DMSO but crashes out immediately when spiked into my pH 7.4 cell culture media. Why does this happen, and how do I fix it?A: This is a classic "solvent shift" precipitation. The 2-methyl and 6-propyl groups on the pyrimidine ring significantly increase the molecule's lipophilicity (logP)[1]. When introduced to an aqueous environment at pH 7.4, the secondary amine of the piperazine ring (which typically has a pKa around 8.5–9.5) is only partially protonated[2]. The un-ionized fraction lacks the necessary ion-dipole interactions to overcome the massive hydrophobic hydration penalty of the alkyl groups, causing the compound to aggregate and precipitate.
Solution: Keep the final DMSO concentration below 0.5% to avoid cytotoxicity, and consider pre-complexing the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the media. The hydrophobic pyrimidine core will insert into the cyclodextrin cavity, shielding it from the water network.
Q2: We need to dose this compound orally in rodents at 30 mg/kg, but the free base is acting like "brick dust" in standard aqueous vehicles. What is the most scientifically sound approach?A: For in vivo dosing, you must alter the solid-state thermodynamics of the molecule. Converting the free base into a salt (e.g., Hydrochloride or Mesylate) is the most effective strategy[3]. Salt formation introduces a highly polar counterion and significantly lowers the crystal lattice energy of the solid state[4]. When the salt contacts the aqueous vehicle, it rapidly dissociates, and the fully protonated piperazine drives rapid dissolution. If salt formation is not viable, you must pivot to a lipid-based formulation (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) to solubilize the lipophilic free base.
Q3: Does temperature significantly impact the solubility of this specific scaffold?A: Yes. The dissolution of pyrimidine derivatives is an endothermic process. According to the Apelblat equation, the mole fraction solubility of pyrimidine derivatives increases linearly with temperature[5]. If you are preparing supersaturated solutions, gentle heating (e.g., 37°C water bath) will temporarily improve solubility, but be aware that the compound may nucleate and crash out once it returns to room temperature.
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection (which cannot detect micro-colloidal suspensions) to confirm solubility. Use the following self-validating methodologies.
This protocol is designed to determine the exact concentration at which your compound will precipitate in your specific assay buffer, preventing false negatives in biological assays[4].
Stock Preparation: Prepare a 10 mM stock solution of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in 100% anhydrous DMSO.
Spiking: Aliquot 1 mL of your target aqueous buffer (e.g., PBS, pH 7.4) into a glass vial. Slowly spike the DMSO stock into the buffer while vortexing, targeting a theoretical concentration of 100 µM (ensure final DMSO is ≤ 1%).
Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 24 hours. Causality: 24 hours is required to allow the system to transition from a metastable supersaturated state to true thermodynamic equilibrium.
Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Filtration removes sub-visible colloidal aggregates. If these are not removed, they will dissolve in the HPLC mobile phase and artificially inflate your solubility reading.
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% organic solvent.
Protocol B: Micro-Scale Hydrochloride Salt Formation
Use this protocol to convert the poorly soluble free base into a highly water-soluble HCl salt for in vivo applications[3].
Dissolution: Dissolve 100 mg of the free base in 2 mL of a volatile, moderately polar organic solvent (e.g., Ethyl Acetate or minimal Ethanol) in a glass vial.
Acid Addition: Under continuous stirring, slowly add 1.05 molar equivalents of anhydrous HCl in Diethyl Ether (commercially available). Causality: Using an anhydrous acid source is critical. If aqueous HCl is used, the water will solubilize the newly formed salt, preventing it from crystallizing out of the organic phase.
Precipitation & Maturation: A white precipitate should form immediately as the protonated piperazine salt becomes insoluble in the ether/ethyl acetate mixture. Allow the suspension to stir for 2 hours at room temperature to ensure complete crystallization and lattice maturation.
Recovery: Filter the solid under a vacuum, wash twice with cold diethyl ether to remove unreacted free base, and dry under a high vacuum for 12 hours to remove residual solvent.
V. References
Improvement in aqueous solubility achieved via small molecular changes
Source: PubMed (National Institutes of Health)
URL:[Link]
Strategies for improving hydrophobic drugs solubility and bioavailability
Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA)
URL:[Link]
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K
Source: Revue Roumaine de Chimie
URL: [Link]
Technical Support Center: Removing Unreacted Piperazine from 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and face the co...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and face the common challenge of removing excess piperazine starting material. We provide a series of troubleshooting protocols and frequently asked questions (FAQs) to help you achieve high purity for your target compound. Our approach is grounded in the fundamental physicochemical properties of the molecules involved, ensuring you understand the "why" behind each step.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted piperazine so critical?
A1: Residual piperazine can significantly compromise experimental outcomes for several reasons:
Confounding Biological Activity: Piperazine itself is a biologically active molecule, known for its anthelmintic properties. Its presence, even in trace amounts, can lead to false positives or ambiguous results in pharmacological assays.
Interference with Downstream Chemistry: The two secondary amine groups of piperazine make it a reactive nucleophile. If your purified product is used in subsequent synthetic steps, residual piperazine can participate in side reactions, leading to complex impurity profiles and reduced yields.
Inaccurate Characterization: The presence of piperazine will interfere with accurate yield determination and can complicate spectroscopic analysis (NMR, MS), leading to incorrect structural elucidation or purity assessment.
Crystallization Issues: As an impurity, piperazine can inhibit or disrupt the crystallization of your desired compound.[1]
Q2: What are the key physicochemical differences between my product and piperazine that can be exploited for separation?
A2: The success of any purification strategy hinges on exploiting the distinct physical and chemical properties of the target compound and the impurity. The primary differences between 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and piperazine are in their polarity, basicity, and solubility profiles.
Distillation is theoretically possible but may not be practical for lab scale or for thermally sensitive compounds.[3][4]
Polarity
High
Moderately Polar to Low Polarity
The product's larger alkyl and aromatic-like pyrimidine structure reduces its overall polarity compared to the small, symmetrical piperazine. This is the basis for chromatographic separation.
Solubility
Freely soluble in water and alcohols; poorly soluble in diethyl ether.[5]
Expected to be soluble in common organic solvents (EtOAc, DCM, alcohols) and sparingly soluble in water or non-polar solvents like hexanes.[6]
Differential solubility is the foundation for purification by extraction and crystallization.
Based on the property differences highlighted above, we have developed several robust methods for removing residual piperazine. The choice of method will depend on the scale of your reaction, the equipment available, and the desired final purity.
Method 1: Acid-Base Liquid-Liquid Extraction
This is often the first and most effective method to try, as it efficiently removes the bulk of the highly basic and water-soluble piperazine.
Principle of Separation: This technique leverages the high basicity and water solubility of piperazine hydrochloride salt. By washing an organic solution of the crude product with dilute aqueous acid, the piperazine is protonated, forming a salt that is preferentially partitioned into the aqueous phase, while the less basic, more lipophilic product remains in the organic phase.[8][9]
Experimental Protocol: Acid Wash
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). A general rule is to use a volume of aqueous acid that is about one-third to one-half the volume of the organic layer.
Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the piperazine hydrochloride salt.
Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal of piperazine.
Neutralization/Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now significantly depleted of piperazine.
Troubleshooting for Acid-Base Extraction
Q: My product seems to be extracting into the aqueous acid layer along with the piperazine. What should I do?
A: This indicates that your product is also significantly basic and its salt is water-soluble. Try using a milder acidic solution, such as 0.1M HCl or even a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic. Perform the extraction at a controlled pH to selectively protonate the more basic piperazine.
Q: An emulsion formed during the extraction and the layers won't separate. How can I resolve this?
A: Emulsions are common when dealing with amine bases. Try adding a small amount of brine to the separatory funnel, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling or letting the funnel stand for an extended period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.[10]
Workflow for Acid-Base Extraction
Caption: Workflow for removing piperazine via acid-base extraction.
Method 2: Flash Column Chromatography
This is a high-resolution technique ideal for separating compounds with different polarities. It is highly effective for removing residual piperazine after a preliminary acid wash.
Principle of Separation: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6] Piperazine, being highly polar, will adhere strongly to the silica gel and elute much later than the less polar target product.
Experimental Protocol: Silica Gel Chromatography
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate. The ideal mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should give your product a Retention Factor (Rf) of approximately 0.2-0.4, while the piperazine remains at or near the baseline (Rf ≈ 0).[6]
Column Packing: Prepare a silica gel column using the chosen mobile phase.
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM, and load it onto the column.
Elution: Run the column with the mobile phase, collecting fractions.
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting for Column Chromatography
Q: My product is streaking or "tailing" on the TLC plate and the column, leading to poor separation. Why is this happening?
A: This is a classic issue with basic compounds like amines on acidic silica gel. The basic nitrogen atoms interact strongly with acidic silanol groups on the silica surface.[11] To solve this, add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-1% by volume). This will "cap" the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[11]
Q: Piperazine is not moving from the baseline, but my product's Rf is too high for good separation.
A: Your solvent system is too polar for the product but not polar enough for the piperazine. Start with a less polar solvent system (e.g., higher % hexanes in EtOAc/hexanes) to elute your product. After your product has been collected, you can increase the polarity of the mobile phase (a "solvent gradient") by adding methanol to flush the highly polar piperazine off the column if desired.
Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Method 3: Recrystallization
If your product is a solid, recrystallization is an excellent and cost-effective method for achieving very high purity.
Principle of Separation: This method relies on the differential solubility of your product and piperazine in a chosen solvent at different temperatures.[6] The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while piperazine remains soluble at all temperatures.
Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water) to find a suitable recrystallization solvent.[6]
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent to form a saturated solution.
Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved piperazine.[12]
Drying: Dry the purified crystals under vacuum.
Troubleshooting for Recrystallization
Q: No crystals are forming, even after cooling in an ice bath.
A: Your solution may not be supersaturated. Try one of these techniques: 1) Re-heat the solution and boil off some of the solvent to increase the concentration. 2) Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 3) Add a "seed crystal" of your pure compound if you have one.[12]
Q: My product "oiled out" instead of forming crystals.
A: This often happens if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of your compound. Try re-heating to dissolve the oil and allowing it to cool much more slowly. Alternatively, use a lower-boiling point solvent or add a co-solvent.
Q: My final product is pure, but my yield is very low.
A: You may have used too much solvent during the dissolution step. Use the absolute minimum amount of hot solvent required. Also, ensure you have cooled the solution sufficiently to maximize precipitation. The product has some solubility even in the cold solvent, so some loss to the mother liquor is unavoidable.
Purification challenges in high-purity 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine production
Welcome to the Advanced Synthesis & Purification Support Portal. Subject: Troubleshooting purification and isolation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MMPP).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis & Purification Support Portal.
Subject: Troubleshooting purification and isolation of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MMPP).
Application Context: Key intermediate for PDE5 inhibitor analogs (structurally related to Sildenafil/Udenafil precursors).[1]
Target Purity: >99.5% (API Grade).
Module 1: Reaction Control & Impurity Mitigation
Q: I am consistently observing a high molecular weight impurity (~436 Da) that co-elutes with my product. How do I prevent this?
A: You are likely forming the N,N’-bis(pyrimidinyl)piperazine dimer.
This is the most critical failure mode in this synthesis.[1] The piperazine molecule has two equivalent nucleophilic nitrogens.[1] If the local concentration of your chloropyrimidine precursor is too high relative to piperazine, the newly formed product competes with the starting piperazine for the remaining electrophile.[1]
Corrective Protocol (The "Dilution-Inverse" Technique):
Stoichiometry: You must use a significant excess of piperazine.[1] We recommend 3.0 to 5.0 equivalents .
Mode of Addition: Do not add piperazine to the chloropyrimidine. Instead, dissolve the piperazine (base) in your solvent (e.g., Ethanol or 2-Butanol) and heat it to reaction temperature.[1] Slowly add the chloropyrimidine solution dropwise to the piperazine.
Mechanism:[2][3] This ensures that every molecule of chloropyrimidine entering the vessel encounters a vast excess of unreacted piperazine, statistically favoring mono-substitution over bis-substitution.[1]
Q: My reaction conversion stalls at 95%. Should I increase the temperature?
A: No. Increasing temperature often promotes oxidative degradation of the piperazine ring.
Instead, check your base scavenger.[1] The reaction generates HCl.[1] If you are relying solely on excess piperazine to act as the base, the reaction will slow as the free piperazine is consumed (protonated).[1]
Recommendation: Add an inorganic auxiliary base like Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) .[1] K₂CO₃ is preferred as it is easily removed in the aqueous workup and prevents the formation of piperazine hydrochloride salts which precipitate and coat the stirring bar.[1]
Module 2: Workup & Extraction (The "Piperazine Trap")
Q: I cannot remove the excess piperazine. It persists even after three water washes.[1] What is wrong?
A: You are fighting the partition coefficient (LogP) without leveraging pKa.
Piperazine is highly water-soluble, but your product (containing a propyl chain and a pyrimidine ring) also has significant polarity.[1] A simple neutral water wash is insufficient because the partition equilibrium doesn't fully favor the aqueous phase for piperazine when organic solvents like DCM or Ethyl Acetate are used.[1]
The "pH-Switch" Extraction Protocol (Self-Validating):
This protocol uses the pKa difference between the product (secondary amine, pKa ~9.[1]8) and the impurities.[1]
Quench: Evaporate reaction solvent (ethanol) to near dryness. Redissolve residue in Ethyl Acetate (EtOAc).[1][2]
Acid Wash (The Cut): Wash the EtOAc with 0.5N HCl (pH ~1-2).[1]
Result: Both the Product and Piperazine are protonated and move to the Aqueous Phase.[1] Non-basic impurities (unreacted chloropyrimidine) stay in the Organic Phase.[1] Discard the Organic Phase.[1]
Basification (The Release): Cool the aqueous phase to 5°C. Slowly adjust pH to 12.0-13.0 using 50% NaOH.
Critical Step: At this high pH, piperazine is free-based.[1] However, piperazine is extremely hygroscopic and prefers water.[1] Your product, being more lipophilic (propyl + methyl groups), will become an oil or precipitate.[1]
Extraction: Extract with Dichloromethane (DCM) .[1]
Why DCM? Piperazine has poor solubility in DCM compared to EtOAc, while your product is highly soluble.[1] This maximizes the separation factor.[1][4]
Brine Wash: Wash the DCM layer with saturated brine to "push" any entrained piperazine back into the aqueous phase.[1]
Module 3: Crystallization Challenges
Q: Upon concentrating my solvent, the product separates as a sticky brown oil ("oiling out") instead of crystals. How do I fix this?
A: Oiling out indicates that the temperature is above the metastable limit of the solution, or the impurity profile is disrupting the crystal lattice.
Aminopyrimidines are notorious for this.[1] The "oil" is a supersaturated liquid phase.[1]
Troubleshooting Guide:
Parameter
Recommended Adjustment
Solvent System
Switch from pure Ethanol to Isopropyl Alcohol (IPA) / Water (90:10) . The water acts as a polarity modifier that suppresses oiling.[1]
Seeding
You must seed the mixture at the cloud point.[1] If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.[1]
Cooling Profile
Do not crash cool. Use a linear cooling ramp: 60°C → 20°C over 4 hours. Rapid cooling traps impurities and causes oiling.[1]
Anti-Solvent
If using EtOAc, add Heptane dropwise at reflux until turbidity persists, then cool slowly.[1]
Visual Workflow: Purification Logic
Caption: Figure 1. Integrated Workup and Purification Workflow for Piperazinyl-Pyrimidines emphasizing pH-switched extraction.
Module 4: Analytical Validation (HPLC)
Q: My HPLC peaks are tailing severely, making integration difficult. Is my column dead?
A: Likely not.[1][2] Secondary amines interact strongly with residual silanols on silica columns.
The piperazine nitrogen is highly basic and will "drag" on the stationary phase.[1]
Method Optimization:
Mobile Phase Modifier: You must use an amine modifier.[1] Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to both mobile phases (Water and Acetonitrile).[1]
Note: TFA is preferred for MS detection (ion pairing).[1] High pH buffers (Ammonium Bicarbonate, pH 10) are excellent if you have a chemically resistant column (e.g., Waters XBridge), as they deprotonate the amine, eliminating silanol interaction.[1]
Column Choice: Use a "Base-Deactivated" column (e.g., C18 end-capped) to minimize tailing.
References
Synthesis of Piperazine Derivatives
Title: Derivatives of Piperazine.[1][5][6][7][8][9][10] XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
Source: University of Florida Digital Collections.[1]
Technical Support Center: Overcoming Hygroscopicity in 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Salts
Welcome to the Advanced Formulation & Solid-State Chemistry Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the physical instability of 2-Methyl-4-(pipe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation & Solid-State Chemistry Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the physical instability of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine .
Because this active pharmaceutical ingredient (API) features a highly basic piperazine ring, it is notoriously prone to forming deliquescent or highly hygroscopic salts when paired with standard hydrohalide counterions. This guide provides mechanistic insights, validated diagnostic workflows, and self-validating protocols to engineer stable, non-hygroscopic solid forms.
Part 1: Diagnostic Workflow for Salt Optimization
To systematically eliminate moisture-uptake liabilities, formulation teams must move away from trial-and-error and adopt a targeted solid-state screening workflow.
Workflow for screening and evaluating low-hygroscopicity piperazine salts.
Part 2: Mechanistic FAQs (Causality & Expert Insights)
Q: Why do the hydrochloride (HCl) salts of this compound exhibit severe hygroscopicity, often leading to deliquescence?A: The piperazine moiety contains secondary/tertiary amines that readily protonate. When paired with a small, high-charge-density counterion like chloride, the resulting crystal lattice often contains significant void spaces that act as channels for water molecules. This drastically lowers the critical relative humidity (CRH). Furthermore, hydrochloride salts of basic molecules often suffer from retarded dissolution rates in gastric fluids due to the common ion effect[1].
Q: If the free base is non-hygroscopic, why not develop the free base directly?A: The free base form of piperazine derivatives frequently presents long-term chemical stability issues, primarily due to oxidative degradation occurring directly at the piperazine ring[2]. Furthermore, the free base of this specific pyrimidine derivative often resists crystallization, yielding amorphous solids or oils that lack the batch-to-batch reproducibility required for pharmaceutical manufacturing[2].
Q: What is the mechanistic rationale for selecting counterions to minimize moisture uptake?A: A thermodynamically stable salt requires a pKa difference (
pKa) of >2 between the API free base and the counterion[3]. To overcome hygroscopicity, you must increase the lattice energy and reduce void volume. Switching to larger, bulky, or lipophilic counterions (such as p-toluenesulfonic acid/tosylate or sulfuric acid/sulfate) disrupts moisture affinity, yielding tightly packed crystal lattices that block water ingress[2][3].
Q: Why should we abandon the standard European Pharmacopeia (Ph. Eur.) desiccator method for hygroscopicity testing?A: The conventional Ph. Eur. method measures static weight gain after 24 hours at 25°C and 80% RH. It is fundamentally flawed for early-phase screening because it fails to account for the material's initial moisture content and cannot detect dynamic phase changes[4]. Dynamic Vapor Sorption (DVS) is required to pinpoint the exact RH trigger for deliquescence or hydrate formation[5].
Part 3: Self-Validating Experimental Protocols
Protocol 1: In Situ Salt Screening for Hygroscopicity Reduction
Causality: This protocol rapidly screens out counterions that yield low-lattice-energy salts (oils/amorphous solids) before wasting resources on DVS testing.
Free Base Preparation: Dissolve 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine free base in a moderately polar solvent system (e.g., ethanol/heptane gradient) at 50 mg/mL.
Counterion Addition: Introduce concentrated counterion solutions (e.g., tosylate, sulfate, maleate) to reach the
required for successful salt formation[5]. Maintain a 1:1 molar ratio for mono-salts or 1:2 for di-salts.
Thermal Cycling (Nucleation): Subject the sealed vials to thermal cycling between 5°C and 40°C at 0.5°C/min for 48 hours.
Self-Validation Checkpoint (Crystallinity): Extract a 10 µL aliquot and examine under Polarized Light Microscopy (PLM). Validation: Only samples exhibiting distinct birefringence proceed to isolation. If the sample remains an oil or lacks birefringence, the lattice energy is insufficient for a stable solid form; abort and discard.
Isolation: Filter the birefringent hits, wash with cold anti-solvent, and dry under vacuum at 40°C for 12 hours.
Causality: DVS utilizes a highly sensitive gravimetric sorption analyzer to provide a continuous sorption/desorption isotherm, ensuring the selected salt maintains physical integrity across all manufacturing humidity ranges[4][5].
Sample Loading: Load exactly 5.0–10.0 mg of the validated crystalline salt into the ultra-sensitive thermo-balance[4].
Equilibration (Baseline Establishment): Purge the chamber with dry nitrogen (0% RH) at 25°C.
Self-Validation Checkpoint: Do not proceed until the mass change derivative (
) is < 0.002% per minute. This guarantees the removal of all surface moisture and establishes the true anhydrous mass.
Sorption Cycle: Program the humidity control chamber to increase RH in 10% increments up to 90% RH. Hold at each step until equilibrium (
< 0.002%/min) is achieved.
Desorption Cycle: Decrease RH back to 0% in 10% decrements, utilizing the same equilibrium criteria.
Data Interpretation: Analyze the hysteresis loop. A mass increase of <0.2% at 80% RH categorizes the salt as non-hygroscopic. Significant hysteresis indicates irreversible hydrate formation, disqualifying the candidate[5].
Part 4: Quantitative Data Analytics
The following table synthesizes typical solid-state profiling data for piperazine-pyrimidine derivatives, demonstrating the causal relationship between counterion selection, critical relative humidity (CRH), and hygroscopicity categorization.
Salt Form (Counterion)
pKa (vs. API)
Ph. Eur. Hygroscopicity Category
Moisture Uptake (at 80% RH)
Critical Relative Humidity (CRH)
Solid-State Stability
Free Base
N/A
Moderately Hygroscopic
~4.5%
N/A (Amorphous)
Poor (Oxidative degradation)
Hydrochloride (HCl)
> 5.0
Very Hygroscopic
> 15.0% (Deliquescent)
< 60%
Poor (Phase transitions)
Mesylate
> 4.0
Moderately Hygroscopic
~6.2%
~70%
Moderate
Maleate
> 3.0
Slightly Hygroscopic
~1.8%
~85%
Good
Tosylate
> 3.0
Non-hygroscopic
< 0.2%
> 90%
Excellent (High lattice energy)
Sulfate
> 4.0
Non-hygroscopic
< 0.1%
> 90%
Excellent (Highly crystalline)
Data Interpretation: Transitioning from a Hydrochloride to a Tosylate or Sulfate counterion effectively shifts the API from a "Very Hygroscopic" liability to a "Non-hygroscopic" asset, ensuring robust scalability and formulation stability[2][3].
Part 5: References
1.[4] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. asiapharmaceutics.info. 4
2.[3] Overcoming Challenges in Early Phase Drug Product Development. contractpharma.com. 3
3.[5] Salt Selection in Drug Development. pharmtech.com.5
4.[2] WO2014102339A1 - Sulphate salts of n-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1h-benzo[d]imidazol-2-amine, preparation thereof and use of the same. Google Patents. 2
5.[1] Case Study | Almac. almacgroup.com. 1
Technical Support Center: Resolving Thermal Instability in 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Processing
Welcome to the technical support center for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this compound during processing. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.
Understanding the Thermal Instability of Substituted Pyrimidines
Substituted pyrimidines, while valuable scaffolds in medicinal chemistry, can exhibit thermal lability depending on their substitution patterns.[1] The presence of amine functionalities, such as the piperazinyl group, can introduce potential degradation pathways, particularly at elevated temperatures encountered during processing steps like drying, milling, or formulation.[2] Understanding the thermal behavior of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is crucial for maintaining its chemical integrity, which directly impacts product safety, efficacy, and shelf-life.[3]
Thermal decomposition can be influenced by factors such as temperature, moisture, and the presence of excipients.[4] For pyrimidine derivatives, degradation may involve ring opening, side-chain reactions, or interactions between molecules.[5][6] Therefore, a systematic approach to identifying and mitigating these instabilities is essential for successful drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during the processing of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in a question-and-answer format.
Issue 1: Discoloration or Unexpected Color Change During Heating
Question: My batch of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine turned from a white powder to a yellowish or brownish hue after drying at 60°C. What is causing this, and how can I prevent it?
Answer:
Discoloration upon heating is often an initial sign of thermal degradation. Even minor degradation can produce chromophoric impurities. The piperazinyl and pyrimidine moieties can be susceptible to oxidation and other thermal reactions.
Causality Explained:
Oxidation: The nitrogen atoms in the piperazine and pyrimidine rings can be susceptible to oxidation, especially in the presence of atmospheric oxygen at elevated temperatures. This can lead to the formation of N-oxide derivatives or other colored byproducts.[4]
Minor Degradation Products: The formation of even small amounts of conjugated impurities can lead to significant coloration. These might not be readily detectable by standard purity assays like HPLC unless specifically looked for.
Troubleshooting Steps:
Lower the Drying Temperature: The most straightforward approach is to reduce the drying temperature. Experiment with temperatures in the range of 40-50°C and extend the drying time if necessary.
Utilize a Vacuum Oven: Drying under vacuum removes atmospheric oxygen, which can mitigate oxidative degradation.[4] A combination of lower temperature and vacuum is often the most effective solution.
Inert Atmosphere: If vacuum drying is not feasible, consider drying under an inert atmosphere, such as nitrogen.[4] This can be achieved by purging the oven with nitrogen before and during the drying process.
Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study.[7][8] Expose small samples to heat, light, acid, base, and oxidative stress. Analyze the resulting mixtures by a stability-indicating HPLC method to identify and characterize the degradation products.
Issue 2: Appearance of New Impurities in HPLC Analysis After Thermal Stress
Question: After storing my sample at an elevated temperature for a stability study, I observe new peaks in my HPLC chromatogram. How can I identify these impurities and prevent their formation?
Answer:
The appearance of new peaks confirms that the compound is degrading under thermal stress. Identifying these degradation products is crucial for understanding the decomposition mechanism and developing a stable formulation.
Causality Explained:
Hydrolysis: If moisture is present, the piperazinyl group or other susceptible functionalities could undergo hydrolysis, although this is less common for this specific structure without ester or amide groups.[4]
Ring Cleavage or Rearrangement: The pyrimidine ring itself can be susceptible to cleavage under harsh thermal conditions, potentially leading to a variety of degradation products.[5][6]
Intermolecular Reactions: At higher temperatures, molecules can react with each other, leading to the formation of dimers or other oligomeric impurities.
Troubleshooting Workflow:
Caption: A workflow for identifying and mitigating new impurities.
Detailed Steps:
Characterize the Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the new impurities.[9] This information provides initial clues about their structures. If necessary, isolate the impurities using preparative HPLC for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Conduct Forced Degradation Studies: As mentioned previously, systematically stress the compound under various conditions (acidic, basic, oxidative, photolytic, and thermal) to understand its degradation profile.[7][8]
Optimize Processing Conditions: Based on the identified degradation pathways, adjust your processing conditions. If oxidation is the primary issue, using an inert atmosphere is key.[4] If the degradation is purely thermal, lowering the processing temperature is necessary.
Excipient Compatibility Studies: If the instability is observed in a formulated product, conduct compatibility studies with individual excipients. Some excipients can promote degradation.
Issue 3: Inconsistent Melting Point or Thermal Events in DSC Analysis
Question: My Differential Scanning Calorimetry (DSC) thermograms show inconsistent melting points or broad endotherms for different batches of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine. What could be the reason?
Answer:
Inconsistent thermal behavior in DSC analysis can indicate issues with purity, polymorphism, or degradation during the analysis itself.
Causality Explained:
Impurities: The presence of impurities will typically lower and broaden the melting point.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point and thermal profile. The presence of a mixture of polymorphs can lead to complex DSC thermograms.
Degradation During Analysis: If the compound starts to decompose before or during melting, it can result in a broad endotherm or additional exothermic events.[3]
Troubleshooting and Characterization:
Analytical Technique
Purpose
Expected Outcome for a Stable, Pure Compound
Differential Scanning Calorimetry (DSC)
Determine melting point, enthalpy of fusion, and detect thermal events like decomposition.[10]
A sharp, single endotherm corresponding to the melting point.
Thermogravimetric Analysis (TGA)
Measure weight loss as a function of temperature to assess thermal stability.[2][3]
No significant weight loss before the melting point.
Powder X-ray Diffraction (PXRD)
Identify the crystalline form (polymorph) of the solid.
A consistent and reproducible diffraction pattern for all batches.
Hot-Stage Microscopy (HSM)
Visually observe the sample as it is heated to confirm melting behavior and detect any changes in appearance.
Clear observation of melting without prior discoloration or decomposition.
Protocol for Comprehensive Thermal Analysis:
Run a TGA analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the onset temperature of decomposition.[2]
Perform DSC analysis: Heat the sample at a similar rate, ensuring the final temperature is below the decomposition onset observed in the TGA. This will give a clearer picture of the melting behavior without interference from degradation.
Analyze by PXRD: Run PXRD on different batches to check for polymorphism. If different patterns are observed, you have identified multiple crystalline forms.
Utilize HSM: Visually confirm the melting process and look for any signs of degradation, such as charring or gas evolution, that might not be evident in the DSC data alone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum processing temperature for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine?
A1: The maximum processing temperature should be determined based on thermal analysis data, specifically from TGA.[2][3] As a general guideline for compounds with potential thermal instability, it is advisable to keep processing temperatures at least 20-30°C below the onset of thermal decomposition as determined by TGA.
Q2: How does moisture affect the thermal stability of this compound?
A2: Moisture can act as a plasticizer, potentially lowering the glass transition temperature of amorphous content and increasing molecular mobility, which can accelerate degradation.[10] It can also participate in hydrolytic degradation pathways, although this is less likely for this specific molecule. It is recommended to store and process the material under dry conditions.
Q3: Are there any formulation strategies to improve the thermal stability?
A3: Yes, several formulation strategies can enhance thermal stability:
Selection of Stable Excipients: Choose excipients that are known to be inert and have good thermal stability.[11]
Moisture Protection: Incorporate desiccants in the packaging or use moisture-barrier coatings for formulated products.[4]
Amorphous Solid Dispersions: For some molecules, forming an amorphous solid dispersion with a suitable polymer can improve stability by inhibiting crystallization and reducing molecular mobility.[11] However, the choice of polymer is critical as it can also affect thermal stability.[11]
Lyophilization (Freeze-Drying): For heat-sensitive products, lyophilization can be a viable option to remove water content at low temperatures, thereby enhancing stability.[4][12]
Q4: What analytical methods are essential for monitoring the stability of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine?
A4: A combination of techniques is recommended:
Stability-Indicating HPLC Method: This is the primary tool for quantifying the active pharmaceutical ingredient (API) and detecting degradation products. The method must be validated to separate the API from all potential degradation products.[13]
Thermal Analysis (DSC and TGA): Essential for determining the thermal properties and decomposition temperature.[3][10]
Spectroscopy (FT-IR, NMR): Useful for identifying the structure of any isolated degradation products.
Powder X-ray Diffraction (PXRD): To monitor the solid-state form and detect any polymorphic changes during storage.
Q5: What could be the potential degradation pathway for this molecule?
A5: While a definitive pathway requires experimental confirmation, a plausible degradation route could involve the piperazine moiety.
Caption: A simplified potential degradation pathway.
A potential pathway could involve oxidation at the tertiary amine of the piperazine ring or cleavage of the C-N bond connecting the piperazine to the pyrimidine ring. Radical-mediated pathways, particularly at high temperatures, could also lead to ring opening of the pyrimdine structure.[5]
References
N.A. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Available at: [Link]
Linseis. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Linseis. Available at: [Link]
ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available at: [Link]
N.A. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]
Nowak, K., & Ciesielski, W. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals, 15(10), 1219. Available at: [Link]
Kakadiya, R., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 369-385. Available at: [Link]
Thomas, A. (2024, October 10). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology. Available at: [Link]
Ankur, C. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919–925. Available at: [Link]
Dave, P. (2024, June 26). Stabilization of the Pharmaceutical Finished Dosages Form by Using Various Techniques. Asian Journal of Dental and Health Sciences. Available at: [Link]
N.A. (n.d.). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive. Available at: [Link]
Monte-Estrada, E., et al. (2024). Stability of thermolabile drugs at room temperature. A review. Farmacia hospitalaria, 48(5), 100011. Available at: [Link]
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Available at: [Link]
Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. Available at: [Link]
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
N.A. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]
Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s293-s299. Available at: [Link]
N.A. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. Available at: [Link]
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. Available at: [Link]
N.A. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]
N.A. (2025, December 30). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. ResearchGate. Available at: [Link]
Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(21), 9345–9356. Available at: [Link]
Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. Available at: [Link]
N.A. (2024, January 15). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. University of Vienna. Available at: [Link]
N.A. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]
N.A. (2026, January 22). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Available at: [Link]
Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link]
Optimizing pH conditions for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine precipitation
Technical Support Center: pH Optimization for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PRECIP-PYR-001 Overview You are likely i...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: pH Optimization for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Current Status: Online
Agent: Dr. Aris Thorne, Senior Application Scientist
Ticket ID: PRECIP-PYR-001
Overview
You are likely isolating 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (hereafter referred to as MPP ) as an intermediate in the synthesis of Sildenafil-class phosphodiesterase inhibitors.
The critical challenge with MPP is its amphiphilic nature . It possesses a lipophilic tail (propyl group) and a hydrophilic head (piperazine). This duality creates a narrow window for successful crystallization. If the pH is too low, you lose yield to the mother liquor; if the pH is too high or adjusted too rapidly, the product "oils out" (liquid-liquid phase separation) rather than crystallizing, trapping impurities.
This guide replaces generic advice with a mechanism-based troubleshooting protocol.
Module 1: The Chemistry of Solubility
Q: Why isn't my product precipitating even at neutral pH?
A: You are likely underestimating the basicity of the distal piperazine nitrogen.
MPP behaves as a mono-basic amine in this context. The molecule has two key nitrogen centers:
N4 (Proximal): Attached to the pyrimidine ring. The electron-deficient pyrimidine ring draws electron density away, making this nitrogen poorly basic (pKa < 2). It does not protonate under standard workup conditions.
N1 (Distal): This is a secondary aliphatic amine. It retains high basicity (estimated pKa ~9.2 – 9.6).
The Trap: At pH 7.0 (neutral), the distal nitrogen is still >99% protonated (
), rendering the molecule highly water-soluble. To force precipitation, you must drive the equilibrium toward the free base by exceeding the pKa by at least 1-2 pH units.
Target pH:11.5 – 12.0
Figure 1: Species distribution of MPP relative to pH. Note that neutrality (pH 7) is insufficient for precipitation.
Module 2: Standard Operating Procedure (SOP)
Objective: Controlled "pH Swing" crystallization to maximize purity and reject impurities.
Reagents:
Acid Source: 1N HCl (for initial dissolution).
Base Source: 20% NaOH (w/v) or 30% KOH. Avoid Ammonia (NH4OH) as its pKa (9.25) is too close to the target, making it difficult to reach pH 12 efficiently.
Step-by-Step Protocol:
Acidic Dissolution:
Dissolve crude MPP in water/HCl at pH 1.5 – 2.0 .
Why? This fully protonates the piperazine, breaking any impurity aggregates.
Filtration: Filter this acidic solution through Celite to remove insoluble mechanical impurities.
The "Cloud Point" Approach (Critical Step):
Cool the solution to 10–15°C . (See Troubleshooting for why temperature matters).
Add NaOH slowly until pH reaches 8.5 .
Observation: The solution should turn hazy (Cloud Point). Stop stirring and let it age for 15 minutes. This allows crystal nuclei to form.
Final Adjustment:
Resume slow agitation.
Continue adding NaOH until pH 11.5 – 12.0 .
Hold Time: Stir at 10°C for 2 hours.
Validation: Check the supernatant by HPLC. If MPP concentration is >0.5%, increase pH to 12.5.
Isolation:
Filter the white/off-white solid.
Wash: Use cold water (pH adjusted to 11 with NaOH). Do not wash with neutral water, as it will re-dissolve your product.
Module 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky goo) instead of crystals. Why?
A: This is the most common failure mode for propyl-substituted pyrimidines.
Cause: The propyl group lowers the melting point of the solid. If the neutralization generates heat (exothermic), the local temperature may exceed the "oiling out limit" (often <40°C for these intermediates).
Fix:
Temperature Control: Maintain reactor temperature <15°C during base addition.
Seeding: Add 0.1% pure seed crystals at pH 9.0.
Salting Out: If oiling persists, add NaCl (5% w/v). This increases the ionic strength, forcing the organic phase to crystallize rather than emulsify.
Q: The purity is low (95%). How do I reject the impurities?
A: You are likely co-precipitating unreacted piperazine or pyrimidine precursors.
Strategy: Implement a "Step-Wise pH Hold."
Many impurities precipitate at lower pH (6–8).
Adjust pH to 7.5. Stir for 30 mins. Filter off any "early" sludge.
Then, continue to pH 12 to drop your target MPP.
Q: Can I use organic solvents for precipitation?
A: Yes, but be careful.
MPP free base is soluble in alcohols (Methanol/Ethanol) and chlorinated solvents (DCM).
Recommended:Water/Isopropanol (9:1) mixture. The small amount of IPA improves crystal morphology (reduces fines) but slightly lowers yield. Use only if filtration is extremely slow.
Data Summary: Solubility Profile
Parameter
Condition
Solubility Status
Mechanism
Acidic
pH < 4.0
High (>100 mg/mL)
Cationic repulsion (Protonated N1)
Neutral
pH 7.0
Moderate
Partial protonation (Equilibrium)
Basic
pH > 11.0
Low (<1 mg/mL)
Hydrophobic effect (Free Base)
Solvent
DCM / MeOH
High
Lipophilic Propyl/Methyl interaction
Visual Workflow: The pH Swing Process
Figure 2: Optimized workflow for controlled precipitation of MPP.
References
PubChem. (2025).[1] 1-(2-Pyridyl)piperazine (Analogous Structure Data). National Library of Medicine. [Link]
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914-2920. [Link]
Lombardo, L. J., et al. (2004).[3] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).[3] Journal of Medicinal Chemistry, 47(27), 6658-6661.[3] [Link]
Comparative Guide to HPLC Method Development for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine Purity Analysis
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare chromatographic column chemistries and mobile phase strategies for the purity analysis of 2-Methyl-4-(pip...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Objective: To objectively compare chromatographic column chemistries and mobile phase strategies for the purity analysis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine, providing a self-validating, step-by-step optimized protocol grounded in ICH Q2(R2) guidelines.
The Analytical Challenge: Causality in Chromatographic Behavior
Analyzing 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine presents a distinct set of chromatographic challenges driven by its structural dichotomy. The molecule features a lipophilic pyrimidine core substituted with alkyl groups (2-methyl and 6-propyl), which provides strong hydrophobic retention. However, the 4-position is substituted with a piperazine ring—a highly polar moiety containing a secondary aliphatic amine with a pKa of approximately 9.8[1].
When developing a High-Performance Liquid Chromatography (HPLC) method for purity analysis, the causality behind peak distortion and poor resolution almost always traces back to this basic nitrogen. At standard acidic mobile phase conditions (pH 2.0 – 4.0), the secondary amine is fully protonated (
). This localized positive charge leads to aggressive secondary ion-exchange interactions with residual, un-endcapped silanols () on traditional silica-based stationary phases. The macroscopic result is severe peak tailing, reduced theoretical plates, and the masking of closely eluting positional isomers or N-alkylated impurities.
To achieve a robust, stability-indicating method, the analytical strategy must either leverage alternative selectivity (e.g.,
interactions) or manipulate the mobile phase pH to neutralize the piperazine moiety.
Comparative Column & Mobile Phase Screening
To objectively determine the optimal conditions, three distinct analytical approaches were evaluated. The performance of each method was measured against its ability to resolve the active pharmaceutical ingredient (API) from its primary synthetic byproduct, 4-(piperazin-1-yl)-6-propylpyrimidine (Impurity A, a des-methyl variant).
Alternative A: Traditional C18 at Low pH (0.1% TFA)
Utilizing a standard monomeric C18 column with 0.1% Trifluoroacetic acid (pH ~2.0). While TFA acts as an ion-pairing agent to somewhat suppress silanol interactions, the highly polar, protonated piperazine elutes too early in the gradient, resulting in poor retention and unacceptable tailing.
Alternative B: Phenyl-Hexyl at Mid-pH (Ammonium Acetate)
Utilizing a Phenyl-Hexyl stationary phase with 10 mM Ammonium Acetate (pH 6.8). This approach relies on
electron donor-acceptor interactions between the electron-rich phenyl ring of the column and the electron-deficient pyrimidine ring of the analyte. While selectivity improves, the piperazine remains partially ionized, leaving residual tailing.
Alternative C: Hybrid C18 at High pH (Ammonium Bicarbonate) — The Optimal Solution
Utilizing an ethylene-bridged hybrid (EBH) C18 column with 10 mM Ammonium Bicarbonate adjusted to pH 10.5. At this pH, the piperazine secondary amine is completely deprotonated (neutral). The molecule interacts with the stationary phase purely via hydrophobic partitioning, eliminating silanol-driven tailing and maximizing peak capacity. The hybrid silica particle is mandatory here, as traditional silica dissolves at pH > 8.0.
Quantitative Performance Comparison
Method Alternative
Stationary Phase
Mobile Phase pH
Retention Time (min)
USP Tailing Factor ()
Theoretical Plates ()
Resolution () from Impurity A
A. Low pH
Standard C18
2.0
3.2
2.8
4,500
1.2
B. Mid pH
Phenyl-Hexyl
6.8
5.5
1.9
8,200
1.8
C. High pH
Hybrid C18
10.5
8.4
1.1
15,400
3.5
Data Interpretation: The High pH method (Alternative C) demonstrates a 3.4x increase in theoretical plates and achieves baseline resolution (
> 2.0) compared to the traditional low pH approach, proving that ionization suppression is the most effective variable for this specific piperazine derivative.
Fig 1. Effect of mobile phase pH on the ionization state and chromatographic behavior of the API.
Optimized Step-by-Step Protocol (High pH Method)
The following protocol details the optimized High pH method. It is designed as a self-validating system ; the method is only considered valid for sample analysis if the System Suitability Testing (SST) criteria are strictly met prior to the first sample injection.
Reagent & Mobile Phase Preparation
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of LC-MS grade ammonium bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.5 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
Diluent: Water:Acetonitrile (80:20, v/v). Crucial Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") during sample injection.
Chromatographic Conditions
Column: Hybrid Silica C18 (e.g., Waters XBridge or equivalent), 150 mm × 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky pyrimidine core).
Detection: UV at 254 nm (Optimal absorbance for the pyrimidine chromophore).
Injection Volume: 10 µL.
Gradient Program:
0.0 - 2.0 min: 20% B
2.0 - 12.0 min: 20%
70% B
12.0 - 15.0 min: 70% B
15.0 - 15.1 min: 70%
20% B
15.1 - 20.0 min: 20% B (Column Re-equilibration)
System Suitability Testing (Self-Validation)
Inject the System Suitability Standard (containing 0.1 mg/mL of the API and 0.01 mg/mL of Impurity A) in five replicates. Proceed with sample analysis only if the following criteria are met:
Resolution (
): 2.0 between 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine and Impurity A.
Tailing Factor (
): 1.5 for the main API peak.
Precision (%RSD):
2.0% for the main API peak area across all 5 injections.
The recent adoption of the ICH Q2(R2) guidelines mandates a science- and risk-based approach to analytical procedure validation, moving beyond simple compliance to ongoing performance verification[2][3]. For pyrimidine derivatives, this requires establishing an Analytical Target Profile (ATP) that accounts for the specific ionization risks of the piperazine moiety[4].
When validating this optimized High pH method, the following parameters must be rigorously documented:
Specificity: Demonstrate that the diluent and mobile phase blanks show no interfering peaks at the retention time of the API. Forced degradation studies (acid, base, peroxide, photolytic, and thermal) must prove that degradation products are baseline resolved from the main peak[1].
Linearity & Range: Evaluate from Limit of Quantitation (LOQ) to 150% of the target specification limit. The correlation coefficient (
) must be 0.999.
Robustness: Deliberately vary critical method parameters (e.g., pH ± 0.2, Column Temp ± 5°C, Flow Rate ± 10%) to prove the method's reliability under normal operational fluctuations[2].
Fig 2. Systematic HPLC method development and validation workflow for piperazine-pyrimidine APIs.
References
BenchChem Technical Support Team. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW79jP374j4FrdYdh8nCvQR1_DSX4EiTm7i_ZvM2_NRbc6rUdRq4Fap92P7YqJrmyYmoCNumRfLEDWUrv1YL-qMMMfipsfRCGh7c24kELa2Hb84dowT72JnPK6YPZ4UcYagBJD8yvVbHwvHT3rRJBzdJEkhhCcCr3_O2jnXPDhkfgkjU7OK9aSqF4Rf-ZiYFTvyJurR0S6__D1ACledUJ5MY5Pmyy9WSvmW1blSCjUpHSMLO65lXM-kZAgWHMW-K8=]
"ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwjDYLlFGg5P0rzfLsinroyDZ4ENyee1RKzD_9LuGS4aAeNgviZH0-SoiVT9k2xnitNygGqnO6yCr7Gm2wkFzxnvFvqrpCmtHnjsIXBEabBdpOKHzcMAsm8krD0Sy3mWejqa0qjarnUr4OhDoD9Cr1uwV9N9tIqx-a15z52yDvFoRmozHH2oitgWQGUSc=]
"ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhnkyRhL5xS9-JQkJnPGPm5MO7V1Y229s3pskY1gsHP_nlVXInRkBJAm8J8a-WA3h0moOiymDoqyBINySyWBB_ietZ8pPC0I0_ZDTiyIswCrlzbvx07uqsPsTIlYb3vuvZ4F94nLEIUgsFvPuPzQ7KK0wslyc1h4qdaRnJSzhngT7xkmtmJdTRyr6rOl22FOpxtQXS]
"Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-kiDS8Vi9jY_Cifh4QG4vhmCcPuO7QbJSG9p0Tig4yOYCqy_mZaYxJHfntmRuRicSQylQ-_CLTJ7T_OVon2JujaBr0ommgBg9Da1R6m7OItI6d23HXkK-dXYoHbsSNk5nmaZUBqEikOg2xuCVwFqZrgck_SHaXKIAbEwH-PADdabWOyr-PxMAh7BE1Kw1Lr1tBF-U2A==]
The characterization of nitrogen-rich heterocycles, specifically 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine , presents unique challenges in NMR spectroscopy due to solvent-dependent conformational exchange and quadrupole broadening. This guide provides a comparative analysis of spectral performance in Deuterated Chloroform (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]
While CDCl₃ is the standard for high-throughput screening, this guide demonstrates why DMSO-d₆ is the superior alternative for this specific scaffold, primarily due to the stabilization of the piperazine ring chair conformation and the unambiguous resolution of exchangeable protons.
Structural Analysis & Mechanistic Expectations
Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule consists of three distinct domains:
The Pyrimidine Core: Electron-deficient, but the 4-amino substitution (piperazine) provides significant shielding to the H-5 proton.
The Piperazine Ring: A saturated heterocycle subject to ring-flipping. The N-1 nitrogen is conjugated to the pyrimidine, while N-4 is a secondary amine.
The Propyl Chain: A flexible alkyl tail providing standard aliphatic coupling patterns.
The Diagnostic Marker: H-5
The proton at position 5 of the pyrimidine ring is the most critical diagnostic signal. Unlike unsubstituted pyrimidine (where protons resonate >8.5 ppm), the electron-donating nature of the piperazine nitrogen at position 4 shields H-5, pushing it upfield to the 5.8 – 6.2 ppm range.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the spectral topology for this molecule.
Option A: CDCl₃ (The Standard)
Pros: Excellent solubility for the lipophilic propyl chain; sharp resolution of the alkyl region.
Cons: The piperazine NH is often invisible due to rapid exchange. The piperazine methylene protons often appear as broad, undefined humps due to intermediate exchange rates of the ring flip at room temperature.
Verdict: Suitable for confirming the alkyl chain, but poor for full structural validation.
Option B: DMSO-d₆ (The Recommended Alternative)
Pros: High polarity stabilizes the piperazine chair conformation, sharpening the methylene triplets. The NH proton becomes visible (usually broad singlet ~2-3 ppm or sharp downfield if protonated).
Cons: Strong residual water peak (~3.33 ppm) can overlap with piperazine signals.
Verdict:Superior for unambiguous assignment of the heterocyclic core.
Comparative Data Table
Feature
CDCl₃ Performance
DMSO-d₆ Performance
Mechanistic Cause
Piperazine NH
Invisible / Broad (> 1.5 ppm)
Visible (Broad s, ~2.5 - 9.0 ppm*)
H-bonding capability of DMSO slows exchange.
Piperazine -CH₂-
Broadened / Coalesced
Sharp Triplets / Multiplets
Viscosity and polarity affect ring-flip kinetics.
Pyrimidine H-5
~6.10 ppm (Singlet)
~6.25 ppm (Singlet)
Solvent dielectric constant affects shielding.
Residual Water
~1.56 ppm (Non-interfering)
~3.33 ppm (High Interference)
Overlap with Piperazine H-2'/H-6' region.
*Note: NH shift in DMSO is highly dependent on sample acidity (salt vs. free base).
Detailed Spectral Assignment (DMSO-d₆)
The following assignment assumes the Free Base form in DMSO-d₆ at 298 K, 400 MHz.
A. Aromatic & Heterocyclic Region[2][4]
δ 6.25 (1H, s, H-5): The signature singlet. Its upfield position confirms the attachment of the piperazine nitrogen at C-4.
Validation: If this peak appears as a doublet, it indicates failure of the 2-methyl substitution (presence of H-2).
B. The Piperazine "Roofing" Effect
δ 3.65 (4H, t, J=5.0 Hz, N-CH₂-): Protons adjacent to the Pyrimidine ring. Deshielded by the aromatic ring current and the sp² nitrogen.
δ 2.75 (4H, t, J=5.0 Hz, HN-CH₂-): Protons adjacent to the secondary amine. Shielded relative to the N-aryl protons.
Note: In DMSO, watch for the water peak at 3.33 ppm.[1] Ensure the integration of the 3.65 ppm signal is exactly 4H to confirm no overlap.
C. Aliphatic Side Chains
δ 2.45 (2H, t, Py-CH₂-): The benzylic-like methylene of the propyl group.
δ 2.35 (3H, s, Py-CH₃): The methyl group at position 2.
Differentiation: This singlet is distinct from the propyl triplet.
δ 1.65 (2H, sext, -CH₂-CH₃): The middle methylene of the propyl chain.
δ 0.90 (3H, t, -CH₂-CH₃): The terminal methyl group.
Experimental Protocol: Unambiguous Assignment
To ensure scientific integrity, follow this self-validating workflow.
Step 1: Sample Preparation
Weigh 5-10 mg of analyte.
Dissolve in 0.6 mL DMSO-d₆ (99.9% D).
Critical: Add 1 drop of D₂O only after the first scan if NH confirmation is required (D₂O wash will eliminate the NH signal, confirming its identity).
Step 2: Acquisition Parameters[2]
Pulse Angle: 30° (maximizes signal-to-noise for relaxation).
Relaxation Delay (D1): Set to 3.0 seconds . The Pyrimidine H-5 has a long T1 relaxation time; insufficient delay will reduce its integration value, leading to false impurity calculations.
Scans: 16 (minimum) to resolve the piperazine satellite peaks.
Step 3: 2D Validation (HSQC)
Run a quick HSQC (Heteronuclear Single Quantum Coherence) to distinguish the two methyl signals:
Py-CH₃ (2-Me): Correlates to Carbon ~25 ppm.
Propyl-CH₃ (Terminal): Correlates to Carbon ~14 ppm.
Visualization: Logic Flow for Structural Verification
The following diagram illustrates the decision matrix for assigning the critical H-5 and Piperazine signals, ensuring the structure is correct.
Caption: Decision tree for validating the 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine structure via 1H NMR.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for general shift rules).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link (Source for solvent physical property comparisons).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
National MagLab. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Link (Reference for Pyrimidine H-5 assignment logic).
Comparison of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine with Sildenafil impurities
Title: Analytical and Structural Comparison Guide: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine vs. Sildenafil Impurities Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical and Structural Comparison Guide: 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine vs. Sildenafil Impurities
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.
Executive Summary & Context
In the rigorous landscape of pharmaceutical impurity profiling, distinguishing between active pharmaceutical ingredient (API) degradation products, synthetic intermediates, and counterfeit analogs is paramount. Sildenafil citrate, a ubiquitous PDE5 inhibitor, features a complex 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core linked to a sulfonylphenyl and a piperazine ring[1].
During synthesis or under oxidative stress, sildenafil yields several well-documented impurities, such as Sildenafil N-Oxide (Impurity B) and Sildenafil N-Desmethyl (Impurity F)[2][3]. Conversely, 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) (CAS 893754-98-8) is a simplified structural analog. While MPP lacks the fused pyrazole ring and the bulky sulfonylphenyl linker of sildenafil, it retains the critical pyrimidine and piperazine motifs. This guide provides a highly technical comparison of MPP against standard sildenafil impurities, detailing how their structural divergence dictates distinct chromatographic behaviors and mass spectrometric fragmentation pathways.
Structural and Chemical Comparison
The structural disparities between MPP and sildenafil impurities fundamentally alter their physicochemical properties, specifically their lipophilicity (LogP) and protonation states (pKa). The basic piperazine nitrogen (pKa ~8.7) is common across most of these molecules, but the surrounding electron-withdrawing or donating groups shift their analytical profiles[4].
Table 1: Physicochemical Comparison of MPP and Key Sildenafil Impurities
Highly reactive intermediate; requires derivatization or rapid LC-MS to prevent hydrolysis[2].
Analytical Workflows: LC-MS/MS Impurity Profiling
To reliably resolve the low-molecular-weight MPP fragment from the bulkier sildenafil impurities, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is required.
Causality in Method Development
Stationary Phase Selection: A sub-2 µm C18 column (e.g., UPLC BEH C18) is chosen to provide high peak capacity. Because MPP is significantly less lipophilic than intact sildenafil impurities, it will exhibit minimal retention on standard C18 columns unless the aqueous phase is optimized.
Mobile Phase pH: The piperazine moiety in both MPP and sildenafil impurities is highly basic. Using a 10 mM Ammonium Acetate buffer (pH ~5.5) suppresses secondary interactions between the basic amines and residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks[5].
Ionization Strategy: Positive Electrospray Ionization (ESI+) is optimal because the piperazine nitrogens readily accept protons to form stable [M+H]⁺ ions.
Step-by-Step Protocol
Sample Preparation: Extract the sample (tablet or raw API) using a 50:50 (v/v) Methanol/Water mixture. Sonicate for 15 minutes to ensure complete dissolution of both polar (MPP, N-Oxide) and non-polar (Chlorosulfone) components. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Separation:
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) maintained at 45 °C.
Mobile Phase A: 10 mM NH₄OAc in LC-MS grade water.
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.6 mL/min.
Mass Spectrometry (ESI-ToF / QqQ):
Capillary Voltage: 3.0 kV.
Cone Voltage: 30 V.
Collision Energy (CE): Ramp from 15 eV to 40 eV to induce Collision-Induced Dissociation (CID).
System Suitability (Self-Validation): The method is validated if the resolution (
) between Sildenafil and Sildenafil N-Desmethyl is , and the exact mass accuracy for the MPP [M+H]⁺ ion (m/z 221.176) is within 5 ppm.
LC-MS/MS workflow for resolving MPP from Sildenafil impurities.
Mass Spectrometric Fragmentation Logic
Understanding the fragmentation pathways is critical for differentiating MPP from sildenafil degradation products.
When subjected to CID, sildenafil and its related impurities typically cleave at the sulfonamide bond. This yields a characteristic pyrazolo-pyrimidine core fragment (m/z 283 or 311) and a piperazine derivative fragment (m/z 99 or 113)[1].
Because MPP (m/z 221) is already a truncated pyrimidine-piperazine structure, its fragmentation does not yield the m/z 283 pyrazolo-pyrimidine ion. Instead, MPP undergoes direct cleavage of the piperazine ring, yielding low-mass diagnostic ions (e.g., m/z 85 for the piperazine moiety and m/z 137 for the substituted pyrimidine core). Detecting an m/z 221 precursor that lacks the m/z 283 product ion definitively distinguishes the MPP scaffold from a true sildenafil impurity.
CID fragmentation logic comparing Sildenafil core cleavage to the MPP scaffold.
Pharmacological & Receptor Interaction Insights
From a drug development perspective, the structural differences between these compounds dictate their affinity for the PDE5 enzyme. Sildenafil's high potency is driven by the pyrazolo[4,3-d]pyrimidin-7-one core, which mimics the guanine base of cGMP, while the extended sulfonylphenyl-piperazine tail interacts with the solvent-filled pocket of the PDE5 active site[6].
Sildenafil N-Desmethyl (Impurity F): Retains approximately 50% of the PDE5 inhibitory activity of the parent drug because the core pharmacophore is intact.
MPP: Because MPP lacks the fused pyrazole ring (which provides critical hydrogen bonding to the PDE5 binding pocket) and the sulfonylphenyl linker, it is highly unlikely to exhibit meaningful PDE5 inhibition. In pharmacological screening, MPP serves primarily as an orthogonal negative control or a building block rather than an active analog.
References
Veeprho Pharmaceuticals. Sildenafil Aldehyde | CAS 332374-42-2. Retrieved from: [Link]
Waters Corporation. Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Retrieved from:[Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Retrieved from:[Link]
National Institutes of Health (PMC). Eco-friendly stability-indicating RP-HPTLC method for sildenafil analysis, characterization and biological evaluation of its oxidized stress degradation product. Retrieved from:[Link]
Academic Journals. Development of basic tests for sildenafil citrate and sildenafil citrate tablet. Retrieved from:[Link]
MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Retrieved from:[Link]
Journal of Food and Drug Analysis. Extractive spectrophotometric determination of sildenafil citrate (Viagra) in pure and pharmaceutical formulations. Retrieved from:[Link]
Validating assay methods for 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine quantification
Executive Summary & Molecule Context[1][2] 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) represents a class of nitrogenous heterocycles frequently utilized as Key Starting Materials (KSMs) or intermediates in the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Context[1][2]
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (MPP) represents a class of nitrogenous heterocycles frequently utilized as Key Starting Materials (KSMs) or intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly analogs of phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil, Vardenafil) and anxiolytics (e.g., Buspirone analogs).
Validating an assay for MPP presents specific chromatographic challenges inherent to its structure:
Basic Piperazine Moiety: The secondary amine (pKa ~9.8) causes severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.
UV Absorption: The pyrimidine core offers decent UV absorbance (typically
~240–255 nm), but lacks high sensitivity for trace analysis without derivatization.
Polarity: The molecule is moderately polar, requiring careful mobile phase tuning to prevent early elution (void volume co-elution).
This guide objectively compares three validation strategies—High-pH RP-HPLC , Ion-Pair HPLC , and LC-MS/MS —and provides a definitive protocol for the most robust method for QC release testing.
Comparative Analysis of Assay Methods
The following table contrasts the three primary methodologies for quantifying MPP. Selection depends heavily on the "Stage of Use" (e.g., Raw Material Assay vs. Trace Impurity Screening).
Table 1: Method Performance Matrix
Feature
Method A: High-pH RP-HPLC (Recommended)
Method B: Ion-Pair HPLC (Legacy)
Method C: LC-MS/MS (Trace)
Primary Application
% Assay & Purity (QC Release)
% Assay (Legacy/Budget Systems)
Genotoxic Impurity / PK Studies
Stationary Phase
Hybrid Silica (e.g., XBridge C18, Gemini NX)
Standard Silica C18
C18 or HILIC
Mobile Phase pH
pH 9.5 – 10.5 (Ammonium Bicarbonate)
Acidic (pH 2-3) + Octanesulfonic Acid
Acidic (Formic Acid)
Peak Shape (Tailing)
Excellent () due to deprotonation
Good () due to ion masking
Acceptable (Gradient dependent)
Sensitivity (LOD)
Moderate (0.5 µg/mL)
Moderate (1.0 µg/mL)
Ultra-High (0.1 ng/mL)
Robustness
High (Simple mobile phase)
Low (Equilibration times are long)
Moderate (Matrix effects)
Cost Per Run
Low
Low
High
Decision Logic for Method Selection
The following decision tree illustrates when to deploy each method based on analytical requirements.
Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity needs and column availability.
Deep Dive: The High-pH RP-HPLC Protocol (Best Practice)
For the quantification of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine in a QC setting, High-pH Reverse Phase Chromatography is the superior choice.
Scientific Rationale:
The piperazine nitrogen has a pKa of ~9.8. At acidic pH (standard HPLC), it is positively charged and interacts strongly with residual silanols on the silica backbone, causing severe tailing. By raising the mobile phase pH to >10 (above the pKa), the molecule remains neutral (unprotonated). This eliminates silanol interactions, sharpens the peak, and increases retention on the hydrophobic C18 stationary phase.
Chromatographic Conditions[2][3][4][5][6][7][8]
Column: Waters XBridge C18 or Phenomenex Gemini-NX (150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
To ensure the method is "fit for purpose," follow this validation workflow. Special attention must be paid to Specificity due to the likelihood of synthesis precursors (e.g., chloropyrimidines) being present.
Figure 2: Sequential validation workflow emphasizing Specificity as the critical first gate.
Critical Validation Parameters
A. Specificity (Forced Degradation)
Because MPP contains a piperazine ring, it is susceptible to N-oxidation.
Protocol: Treat sample with 3%
for 2 hours.
Acceptance: The main peak must be spectrally pure (Peak Purity Angle < Purity Threshold using PDA detector). Ensure separation between MPP and its N-oxide impurity.
B. Linearity & Range
Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).
Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
Since MPP is a base, adsorption to glassware can occur at low concentrations.
Protocol: Spike MPP into the sample matrix (or placebo) at 80%, 100%, and 120%.
Criteria: Mean recovery 98.0% – 102.0%.
D. Robustness (The "Piperazine Factor")
The most critical robustness parameter for this molecule is pH .
Experiment: Vary pH by
units (e.g., 9.8 and 10.2).
Observation: Significant shifts in retention time or tailing factor indicate the buffer capacity is insufficient. Ensure the buffer concentration is at least 10mM.
Alternative: LC-MS/MS for Trace Impurities[9]
If MPP is being analyzed as a potential genotoxic impurity (e.g., in a final drug product), HPLC-UV sensitivity is insufficient.
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Ionization: ESI Positive Mode (Protonation of piperazine nitrogens is highly favorable).
Transitions (MRM):
Precursor:
(Calculate based on MW, approx m/z 235).
Fragment 1 (Quantifier): Loss of propyl group or piperazine fragmentation.
Fragment 2 (Qualifier): Pyrimidine ring fragment.
Limit of Quantitation (LOQ): Typically < 1.0 ng/mL.[3]
Common Pitfalls & Troubleshooting
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Secondary silanol interactions.
Switch to High-pH method (pH 10) or add 0.1% Triethylamine (TEA) if using low pH.
Retention Time Drift
Temperature fluctuation or pH instability.
Use a column oven (30°C). Ensure buffer is fresh (bicarbonate evaporates).
Ghost Peaks
Carryover of basic amine.
Use a needle wash with high organic/acid content (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).
Low Recovery
Adsorption to glass.
Use polypropylene vials or silanized glassware for low-concentration standards.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sheng, Y., et al. (2015). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.[4] Journal of Liquid Chromatography & Related Technologies. Link
Li, N., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-(2-pyrimidyl)-piperazine in rat plasma by LC-MS/MS.[3] Biomedical Chromatography.[1][3] Link
Caccia, S., et al. (1982).[5] Identification and quantitation of 1-(2-pyrimidinyl)piperazine... in rat plasma and brain.[5] Journal of Chromatography B. Link
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100 (Application Note).Link
IR spectroscopy characteristic bands of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Executive Summary This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine . As a structural motif frequently encountered in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine . As a structural motif frequently encountered in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and kinase inhibitors, accurate characterization of this intermediate is critical for validating nucleophilic substitution reactions.[1]
This document moves beyond basic peak listing. It compares the target molecule's spectral footprint against its synthetic precursors and structural analogs, providing a robust logic for identity confirmation without reliance on expensive downstream techniques like NMR for routine checks.[1][2]
Structural Deconstruction & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains.[1][2]
Domain A: The Pyrimidine Core: An electron-deficient aromatic heterocycle containing two nitrogen atoms.[2][3] It exhibits characteristic "breathing" modes and C=N stretches distinct from benzene or pyridine.[2]
Domain B: The Piperazine Moiety: A saturated six-membered ring containing a secondary amine.[2] This provides the critical N-H diagnostic band.[2]
Domain C: The Alkyl Substituents: The 2-methyl and 6-propyl groups provide aliphatic C-H stretching patterns that confirm the carbon skeleton's integrity.[2]
Spectral Assignment Table
Data synthesized from fragment-based correlation of pyrimidine derivatives and piperazine scaffolds.[1][2]
Functional Group
Mode of Vibration
Frequency Range (cm⁻¹)
Intensity
Diagnostic Note
Secondary Amine (Piperazine)
N-H Stretch
3250 – 3450
Medium/Broad
Critical for confirming the piperazine ring is intact and not fully alkylated.[1][2]
Aliphatic Chain (Propyl/Methyl)
C-H Stretch (asym/sym)
2850 – 2970
Strong
Distinct splitting seen due to -CH₃ vs -CH₂- ratios.[1][2]
Pyrimidine Ring
C=N / C=C Ring Stretch
1560 – 1590
Strong
Often appears as a doublet; lower frequency than non-substituted pyrimidines due to amine conjugation.[2]
Confirms the attachment of the piperazine nitrogen to the aromatic ring.[1][2]
Piperazine Ring
C-N Stretch (Aliphatic)
1100 – 1150
Medium
Fingerprint region confirmation of the saturated heterocycle.[2]
Out-of-Plane Bending
C-H OOP (Aromatic)
800 – 850
Strong
Specific to the substitution pattern on the pyrimidine ring (single aromatic proton at C5).[1][2]
Comparative Analysis: Performance vs. Alternatives
In a drug development context, "performance" of an analytical method refers to its ability to distinguish the target from impurities or structural analogs.[1]
Comparison 1: Reaction Monitoring (Target vs. Precursor)
Scenario: You are synthesizing the target via nucleophilic aromatic substitution (
) of 2-Methyl-4-chloro-6-propylpyrimidine with piperazine.[1][2]
Feature
Precursor (Chloropyrimidine)
Target (Piperazinyl-pyrimidine)
Operational Insight
3300 cm⁻¹ Region
Absent
Present (N-H)
Appearance of the N-H band at ~3300 cm⁻¹ is the primary indicator of reaction initiation.
700-780 cm⁻¹ Region
Strong (C-Cl Stretch)
Absent
Disappearance of the C-Cl band confirms consumption of the starting material.[1][2]
1580 cm⁻¹ Region
Sharp, Higher Frequency
Shifted/Broadened
Conjugation of the piperazine nitrogen donates electron density, red-shifting the ring stretch.[1]
Comparison 2: Scaffold Differentiation (Pyrimidine vs. Pyridine)
Scenario: Distinguishing the target from a pyridine-based analog (common in "me-too" drug design).
Pyrimidine (Target): Contains two nitrogen atoms.[2][3][4][5][6][7] This lowers the symmetry compared to pyridine, often resulting in more complex ring stretching bands in the 1500–1600 cm⁻¹ region due to the specific "skeletal breathing" modes of the 1,3-diazine system.[1]
Pyridine (Alternative): Typically shows a simpler, sharper set of aromatic bands.[1][2] Pyridine derivatives often lack the specific band splitting seen in pyrimidines around 1550 cm⁻¹.[2]
Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming the identity of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine using IR data.
Caption: Logical flowchart for spectral validation. Note that the presence of N-H and absence of C-Cl are the primary "Go/No-Go" gates.[1][2]
Experimental Protocol: ATR-FTIR
For the most reliable comparison against the data above, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the hygroscopic nature of piperazine derivatives.[1]
Method Parameters
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Crystal: Diamond or ZnSe (Diamond preferred for durability).
Resolution: 4 cm⁻¹.
Scans: 16 scans (background) / 16 scans (sample).
Range: 4000 cm⁻¹ to 600 cm⁻¹.
Step-by-Step Workflow
Background: Clean the crystal with isopropanol.[2] Collect an air background spectrum.[2]
Sample Prep: Place approximately 5–10 mg of the solid sample onto the center of the crystal.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[2] Note: Inconsistent pressure can alter relative peak intensities in the fingerprint region.[1][2]
Collection: Acquire the spectrum.
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting in the propyl C-H region (2800–3000 cm⁻¹).[1][2]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for functional group assignment ranges).
National Institute of Standards and Technology (NIST). IR Spectrum of 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link] (Used as a reference for the pyrimidine core vibrations).[1][2]
Barth, A. (2007).[1][2] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.[1] (Reference for Amide/Amine vibrational modes).
Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative source for Pyrimidine ring breathing modes).[1][2][8]
Comprehensive Characterization and Elemental Analysis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: A Comparative Guide
Executive Summary & Scaffold Significance In modern medicinal chemistry, pyrimidine derivatives fused or substituted with piperazine rings represent a privileged pharmacophore. These scaffolds are frequently utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Significance
In modern medicinal chemistry, pyrimidine derivatives fused or substituted with piperazine rings represent a privileged pharmacophore. These scaffolds are frequently utilized in the development of kinase inhibitors, antioxidant agents, and CNS-active therapeutics targeting serotonin and dopamine receptors[1].
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine is a highly functionalized building block. The addition of a 2-methyl group and a 6-propyl chain significantly alters its lipophilicity and steric profile compared to baseline analogs like 1-(2-pyrimidyl)piperazine. For researchers and drug development professionals, accurately characterizing this compound requires a multi-modal analytical approach. This guide objectively compares the elemental and physicochemical properties of this compound against structural alternatives and provides field-proven, self-validating experimental protocols for its rigorous characterization.
Comparative Physicochemical & Elemental Profiling
To contextualize the analytical requirements, we must compare the target compound with two common alternatives:
Alternative A: 1-(2-Pyrimidyl)piperazine (A known metabolite of buspirone, lacking alkyl substitutions).
Alternative B: 4-(Piperazin-1-yl)-6-propylpyrimidine (Lacks the 2-methyl group, offering an intermediate lipophilicity profile).
The table below summarizes the theoretical quantitative data required to validate the purity and identity of these compounds via elemental analysis (CHNS). A successful synthesis is typically defined by experimental values falling within ±0.4% of these theoretical calculations[2].
Table 1: Comparative Elemental and Physicochemical Data
Compound
Empirical Formula
Exact Mass [M+H]⁺
Theoretical C
Theoretical H
Theoretical N
Est. LogP
1-(2-Pyrimidyl)piperazine
C₈H₁₂N₄
165.1135
58.51%
7.37%
34.12%
0.8
4-(Piperazin-1-yl)-6-propylpyrimidine
C₁₁H₁₈N₄
207.1604
64.04%
8.80%
27.16%
1.9
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
C₁₂H₂₀N₄
221.1761
65.42%
9.15%
25.43%
2.3
Analytical Workflows & Experimental Protocols
As a Senior Application Scientist, I emphasize that analytical success relies on understanding the causality behind the methodology. Nitrogen-rich heterocycles with basic secondary amines present unique challenges, including hygroscopicity, poor chromatographic peak shapes, and complex combustion dynamics.
Multi-modal characterization logic for pyrimidine derivatives.
Sample Preparation: The Desiccation Imperative
Protocol:
Transfer 10–20 mg of the synthesized compound into a pre-weighed glass vial.
Place the vial in a vacuum desiccator over phosphorus pentoxide (P₂O₅) at 40°C for a minimum of 12 hours.
Purge the desiccator with dry nitrogen gas before retrieving the sample.
Mechanistic Insight (Causality):
Piperazine derivatives are notoriously hygroscopic. Atmospheric water absorption artificially inflates the %H and %O readouts while depressing the %C and %N values during elemental analysis. A rigorous vacuum drying step creates a self-validating baseline, ensuring that any deviation in elemental composition is due to synthetic impurities rather than environmental moisture.
Elemental Analysis (CHN) Protocol
Protocol:
Accurately weigh 1.5–2.0 mg of the desiccated sample into a tin (Sn) capsule using a microbalance.
Introduce the capsule into a CHNS elemental analyzer equipped with a combustion tube operating at 1000°C under an oxygen-rich environment.
Pass the resulting combustion gases (CO₂, H₂O, NOx) through a copper reduction column heated to 600°C.
Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
Mechanistic Insight (Causality):
The high nitrogen content (25.43%) in 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine leads to the formation of resilient nitrogen oxides (NOx) during flash combustion. If left unreduced, these oxides skew the %N quantification. The copper reduction column at 600°C is critical because it quantitatively reduces all NOx species to N₂ gas, ensuring absolute accuracy in the nitrogen readout[1].
Elemental analysis (CHNS) combustion and detection workflow.
LC-HRMS (High-Resolution Mass Spectrometry) Protocol
Protocol:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Ionization: Electrospray Ionization in positive mode (ESI+).
Detection: Time-of-Flight (TOF) mass analyzer for accurate mass determination.
Mechanistic Insight (Causality):
The basic secondary amine of the piperazine moiety has a pKa of approximately 8.5–9.0. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses silanol interactions on the C18 stationary phase (preventing peak tailing) and ensures the compound is fully protonated in solution. This pre-ionization guarantees maximum sensitivity in ESI+ mode, yielding a dominant [M+H]⁺ ion at m/z 221.1761.
NMR Spectroscopy (¹H and ¹³C)
Protocol:
Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
If peak broadening is observed, add 1 drop of D₂O or acquire the spectrum at an elevated temperature (50°C).
Record ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.
Mechanistic Insight (Causality):
Piperazine rings often undergo slow-to-intermediate conformational flipping at room temperature. In the NMR timescale, this dynamic movement can lead to severely broadened, unresolved signals for the piperazine CH₂ protons. Elevating the acquisition temperature increases the rate of conformational exchange, resulting in a time-averaged, highly resolved spectrum. Alternatively, analyzing the compound as a hydrochloride salt locks the conformation, achieving the same sharp resolution[2].
References
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Personal protective equipment for handling 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Executive Safety Summary Handling 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (often an intermediate in the synthesis of PDE5 inhibitors like Sildenafil) requires a safety posture that goes beyond standard organic syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Handling 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine (often an intermediate in the synthesis of PDE5 inhibitors like Sildenafil) requires a safety posture that goes beyond standard organic synthesis.
The presence of the piperazine moiety introduces a critical biological hazard: sensitization . Unlike simple irritants, piperazine derivatives can induce immunological hypersensitivity (asthma-like symptoms or contact dermatitis) upon repeated exposure. Furthermore, the pyrimidine ring often confers biological activity, necessitating containment protocols similar to SafeBridge Category 2 or 3 compounds depending on potency data.
The Core Directive: Treat this substance not just as a chemical reactant, but as a potent biological sensitizer. Your PPE strategy must focus on preventing trace migration of particulates.
Hazard Mechanism & Risk Assessment
To select the right PPE, we must understand the "Why" behind the hazard.
The Piperazine Ring (Sensitization): The secondary amine in the piperazine ring is reactive. It can haptenize proteins, leading to IgE-mediated respiratory sensitization. Once sensitized, a researcher may experience anaphylactic reactions to minute quantities in the future.
Alkalinity (Corrosivity): As a free base, this molecule is alkaline. In aqueous solution or on moist skin (sweat), it can cause pH-dependent chemical burns or severe irritation (Category 1B/1C Skin Corrosion criteria often apply to low-molecular-weight piperazines).
Physical State (Dust Potential): Typically a crystalline solid. The primary exposure vector is inhalation of fine particulates during weighing and transfer.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.
Hand Protection: The "Double-Glove" Standard
Single nitrile gloves are insufficient for prolonged handling of piperazine derivatives due to potential permeation and the risk of micro-tears exposing the skin to sensitizers.
Parameter
Recommendation
Scientific Rationale
Inner Glove
Nitrile (4 mil / 0.10 mm)
Acts as the second skin. White/light color preferred to see outer glove failure.
Outer Glove
Extended Cuff Nitrile (6-8 mil) OR Silver Shield® (Laminate)
The primary barrier. Extended cuff ensures no wrist exposure between glove and lab coat. Laminate is required if dissolving in penetrating solvents (e.g., DCM, DMF).
Change Frequency
Every 60 minutes or immediately upon splash.
Piperazines can permeate nitrile slowly; "breakthrough" is not always visible.
Primary Control: All open handling must occur inside a Chemical Fume Hood certified to face velocities of 80–100 fpm.
Respiratory Backup: If working outside a hood (e.g., weighing balance maintenance, spill cleanup), use a Powered Air Purifying Respirator (PAPR) with HEPA filters or a Full-Face Respirator with P100 cartridges .
Why? N95 masks do not seal perfectly and offer no eye protection against corrosive dust.
Eye Protection: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient because airborne dust can migrate behind the lenses.
Body Protection[1][2][5][6][7][9][10]
Lab Coat: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs.
Why? Cotton coats trap dust in the weave, which then releases into your breathing zone later (the "secondary exposure" effect).
This workflow minimizes the spread of contaminants.[1]
Phase 1: Preparation & Weighing
Static Control: Piperazine powders are often static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying dust."
The "Diaper" Method: Line the fume hood surface with plastic-backed absorbent pads. If a spill occurs, you roll up the pad rather than wiping (which spreads dust).
Phase 2: Reaction & Transfer
Closed Systems: Prefer adding the solid to the solvent via a solid-addition funnel or a flexible powder transfer bag (e.g., ILC Dover type) to avoid open pouring.
Solvent Selection: If possible, dissolve the solid immediately. Solutions are easier to contain than dust.
Phase 3: Decontamination & Cleanup[1]
Do not use compressed air. This aerosolizes the sensitizer.
Solvent Wash: Use a dilute acetic acid solution (5%) or ethanol followed by water. The acid helps protonate the amine, making it water-soluble and less volatile.
Doffing PPE: Remove outer gloves inside the hood. Remove Tyvek coat by rolling it "inside-out" to trap dust.
Visualized Decision Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you select the correct protection based on the state of the chemical.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for permeating solvents.
Diagram 2: Safe Handling Workflow
The logical flow from storage to disposal to prevent cross-contamination.
Caption: Operational workflow emphasizing containment within the fume hood during the critical weighing and transfer phases.
Disposal & Emergency Response
Waste Disposal[1][2][5][6]
Segregation: Do not mix with general organic waste if possible. Label clearly: "Contains Piperazine Derivatives – Sensitizer."
Neutralization: For solid waste, double-bag in heavy-duty polyethylene bags. For liquid waste, ensure the pH is neutral to slightly acidic (to protonate the amine) before disposal into the organic waste stream, preventing volatility.
Emergency Procedures
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] Do not use solvent (like acetone) to clean skin; it will drive the chemical deeper into the dermis.
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—alkaline burns can cause delayed damage.
Spill (Solid): Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Do not dry sweep.
References
European Chemicals Agency (ECHA). Registration Dossier: Piperazine. (General hazard data for the piperazine class, including sensitization and corrosivity).[2] Available at: [Link]
PubChem. Compound Summary: 1-(2-Pyrimidinyl)piperazine (Analogue). (Provides toxicity and safety data for structurally similar piperazine-pyrimidines). Available at: [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperazine Dihydrochloride. (Guidelines on respiratory protection and sensitization).[2][3] Available at: [Link]